Sodium 3-methyl-2-oxobutanoate-13C5,d1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
420095-74-5 |
|---|---|
Formule moléculaire |
C5H7NaO3 |
Poids moléculaire |
144.067 g/mol |
Nom IUPAC |
sodium 3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |
Clé InChI |
WIQBZDCJCRFGKA-MLIDLTAPSA-M |
SMILES isomérique |
[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(=O)C(=O)[O-].[Na+] |
Synonymes |
3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-methyl-2-oxobutanoate-13C5,d1, the isotopically labeled form of sodium α-ketoisovalerate, is a crucial tool in metabolic research. This stable, non-radioactive tracer enables the precise tracking of the metabolic fate of the branched-chain amino acid (BCAA) valine and its precursor, α-ketoisovalerate, in vivo and in vitro. Its applications are particularly prominent in the fields of protein NMR spectroscopy for structural and dynamic studies, and in metabolic flux analysis to quantify the activity of metabolic pathways. This technical guide provides a comprehensive overview of its properties, synthesis, experimental applications, and data analysis, serving as a core resource for researchers leveraging stable isotope tracers in their work.
Introduction
Sodium 3-methyl-2-oxobutanoate (B1236294), also known as sodium α-ketoisovalerate, is a key intermediate in the biosynthesis and degradation of the essential branched-chain amino acid, valine.[1] The isotopically labeled version, this compound, incorporates five Carbon-13 (¹³C) atoms and one deuterium (B1214612) (d) atom, rendering it distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This property allows it to be used as a metabolic tracer to elucidate the complex pathways of BCAA metabolism, which are often dysregulated in metabolic diseases such as obesity and diabetes, as well as in certain types of cancer.[3]
The use of stable isotope-labeled compounds like this compound offers significant advantages over radioactive isotopes, primarily in terms of safety and the ability to conduct studies in humans.[4] This guide will delve into the technical details of utilizing this powerful research tool, from its synthesis to its application in cutting-edge research methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of Sodium 3-methyl-2-oxobutanoate and its labeled variant is presented in Table 1. These properties are essential for designing experiments, preparing solutions, and interpreting analytical data.
| Property | Value | Reference |
| Chemical Formula | C₅H₇NaO₃ | [5] |
| Labeled Formula | ¹³C₅H₇DNaO₃ | Inferred |
| Molecular Weight (Unlabeled) | 138.09 g/mol | [5] |
| Molecular Weight (Labeled) | 144.07 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water | [5] |
| Storage | -20°C, protect from light | [6] |
| CAS Number (Labeled) | 420095-74-5 | [2] |
| Synonyms | Sodium α-ketoisovalerate-13C5,d1, Sodium dimethylpyruvate-13C5,d1 | [6] |
Synthesis
General Chemical Synthesis Approach
A plausible chemical synthesis route would involve the use of ¹³C- and deuterium-labeled precursors. A general strategy could be:
-
Starting Material: A fully ¹³C-labeled isobutyryl derivative, such as [¹³C₄]isobutyryl chloride.
-
Introduction of Deuterium: Deuterium can be introduced at the α-position via an enolate intermediate. For example, reaction of the labeled isobutyryl derivative with a strong base in the presence of a deuterium source (e.g., D₂O).
-
Formation of the α-keto acid: The resulting α-deuterated, ¹³C-labeled isobutyryl derivative can then be oxidized to form the corresponding α-keto acid.
-
Salt Formation: Finally, reaction with sodium hydroxide (B78521) or sodium bicarbonate would yield the desired sodium salt.
This approach is a generalized representation, and specific reaction conditions would require optimization.
General Enzymatic Synthesis Approach
Enzymatic synthesis offers high specificity and can be a more direct route. A potential enzymatic pathway could involve:
-
Precursor: Use of a ¹³C-labeled valine precursor.
-
Enzymatic Conversion: Employing a transaminase or an amino acid oxidase enzyme to convert the labeled valine precursor into the corresponding α-keto acid. The reaction would be carried out in a deuterated buffer to facilitate deuterium incorporation.
-
Purification: The resulting labeled α-keto acid would then be purified from the reaction mixture.
-
Salt Formation: Conversion to the sodium salt would follow as in the chemical synthesis.
The choice of enzyme and reaction conditions would be critical for achieving high yield and isotopic enrichment.
Experimental Applications and Protocols
This compound is primarily used in two major research areas: protein NMR spectroscopy and metabolic flux analysis.
Protein NMR Spectroscopy
In protein NMR, labeled α-ketoisovalerate is used as a precursor to introduce ¹³C-labeled valine and leucine (B10760876) residues into proteins expressed in bacterial or mammalian cells.[7][8] This selective labeling is crucial for simplifying complex NMR spectra of large proteins and for studying protein structure, dynamics, and interactions.[9]
Caption: Workflow for selective isotope labeling of proteins for NMR studies.
-
Media Preparation: Prepare M9 minimal medium. For perdeuterated samples, D₂O should be used as the solvent.
-
Cell Growth: Inoculate the medium with the appropriate E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Precursor Addition: Approximately one hour before inducing protein expression, add this compound to the culture medium to a final concentration of 50-100 mg/L.[10]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Harvesting: Continue the culture for the desired expression time (typically 4-16 hours) at a reduced temperature (e.g., 18-25°C). Harvest the cells by centrifugation.
-
Purification: Resuspend the cell pellet and lyse the cells. Purify the isotopically labeled protein using standard chromatography techniques.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a ¹³C-labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through metabolic pathways.
Caption: Logical workflow of a metabolic flux analysis experiment.
-
Cell Culture: Culture cells of interest in a suitable medium to a desired confluency.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound.
-
Isotopic Steady State: Incubate the cells for a sufficient period to allow the intracellular metabolites to reach isotopic steady state. The time required will depend on the cell type and the specific pathways being investigated.
-
Metabolite Extraction: Rapidly quench metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Collect the cell extracts and prepare them for analysis by either LC-MS/MS or NMR.
-
Data Acquisition:
-
LC-MS/MS: Analyze the extracts to determine the mass isotopomer distributions of key metabolites in the BCAA pathways.
-
NMR: Acquire 1D and 2D NMR spectra to determine the positional isotopic enrichment of metabolites.
-
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured isotopomer data to a metabolic model and calculate the reaction fluxes.
Data Presentation and Analysis
Quantitative data from experiments using this compound should be presented in a clear and structured manner to facilitate interpretation and comparison across different studies.
Example Data from Metabolic Flux Analysis
The following table illustrates how quantitative flux data from an MFA study could be presented. The values are hypothetical and serve as an example.
| Metabolic Flux | Control Condition (nmol/10⁶ cells/hr) | Treated Condition (nmol/10⁶ cells/hr) | Fold Change | p-value |
| Valine uptake | 50.2 ± 4.5 | 75.8 ± 6.1 | 1.51 | <0.01 |
| α-ketoisovalerate -> Valine | 25.1 ± 2.3 | 30.5 ± 2.9 | 1.21 | >0.05 |
| α-ketoisovalerate oxidation | 15.7 ± 1.8 | 35.2 ± 3.4 | 2.24 | <0.001 |
| Leucine synthesis from α-ketoisovalerate | 2.1 ± 0.3 | 2.3 ± 0.4 | 1.10 | >0.05 |
Signaling Pathway Visualization
Understanding the metabolic fate of this compound requires visualizing its integration into the broader metabolic network. The following diagram illustrates the central role of α-ketoisovalerate in BCAA metabolism.
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-7317-0.5 [isotope.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. itqb.unl.pt [itqb.unl.pt]
- 10. Amino acid metabolism in the human fetus at term: leucine, valine, and methionine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of 13C5,d1-α-Ketoisovalerate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are indispensable tools in the field of metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, 13C- and deuterium-labeled compounds have proven particularly valuable. This technical guide focuses on the metabolic fate of 13C5,d1-α-ketoisovalerate (KIV), a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. Understanding the metabolic pathways of this keto acid is crucial for investigating BCAA metabolism, which is implicated in a range of physiological and pathological states, including insulin (B600854) resistance, type 2 diabetes, and maple syrup urine disease.
This document provides a comprehensive overview of the core metabolic pathways of 13C5,d1-α-ketoisovalerate, detailed experimental protocols for tracer studies, and a quantitative analysis of its metabolic distribution. The information presented herein is intended to serve as a valuable resource for researchers designing and interpreting stable isotope tracing studies involving branched-chain amino acid metabolism.
Core Metabolic Pathway of α-Ketoisovalerate
α-Ketoisovalerate is primarily generated from the transamination of valine. Its subsequent catabolism occurs within the mitochondria and involves a series of enzymatic reactions, with the initial and rate-limiting step being the oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multienzyme complex converts α-ketoisovalerate into isobutyryl-CoA.
The isobutyryl-CoA then undergoes a series of reactions, including dehydrogenation, hydration, and oxidation, ultimately leading to the formation of succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The carbon skeleton of α-ketoisovalerate is thus integrated into central carbon metabolism, contributing to energy production and the biosynthesis of various metabolites.
The use of 13C5,d1-α-ketoisovalerate allows for the precise tracing of the carbon and hydrogen atoms through these metabolic transformations. The five 13C atoms enable the tracking of the carbon backbone, while the deuterium (B1214612) atom at the alpha-position provides additional information on specific enzymatic reactions.
Quantitative Metabolic Fate
For instance, in a study using [U-13C5]valine in HCT116 cells, the following mass isotopomer distributions were observed for key metabolites, indicating active BCAA catabolism.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| α-Ketoisovalerate | ~10% | ~5% | ~10% | ~15% | ~20% | ~40% |
| Isobutyrylcarnitine | ~20% | ~10% | ~15% | ~25% | ~30% | - |
Note: This data is illustrative and derived from graphical representations in the cited literature. The absence of a value is represented by "-".
The labeling from 13C5-α-ketoisovalerate is expected to propagate into TCA cycle intermediates via succinyl-CoA. The specific mass isotopomers of succinyl-CoA, and consequently other TCA cycle intermediates like malate, fumarate, and citrate, will depend on the entry of the 13C4-succinyl-CoA moiety and subsequent metabolic scrambling within the cycle.
Experimental Protocols
The following sections outline detailed methodologies for conducting tracer studies with 13C5,d1-α-ketoisovalerate.
Cell Culture and Isotope Labeling
Objective: To label cultured cells with 13C5,d1-α-ketoisovalerate to trace its metabolic fate.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, C2C12, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
13C5,d1-α-ketoisovalerate (or its precursor, 13C5,d1-valine)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of the experiment.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing the base medium with 13C5,d1-α-ketoisovalerate at a desired final concentration (e.g., 100 µM). If using the amino acid precursor, replace the unlabeled valine in the medium with 13C5,d1-valine.
-
Labeling: Once cells reach the desired confluency, aspirate the growth medium, wash the cells once with PBS, and replace it with the pre-warmed tracer medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state or to perform kinetic flux analysis.
-
Metabolite Quenching and Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Sample Preparation and GC-MS Analysis
Objective: To derivatize and analyze the extracted metabolites to determine the incorporation of 13C and deuterium labels.
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS))
-
Anhydrous pyridine (B92270) or acetonitrile
-
GC-MS system equipped with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extract in a solution of pyridine or acetonitrile.
-
Add the derivatization agent (e.g., MTBSTFA).
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers of target metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundance of ions with different mass-to-charge ratios (m/z).
-
Correct the raw data for the natural abundance of 13C.
-
Visualization of Pathways and Workflows
Metabolic Pathway of α-Ketoisovalerate
Caption: Catabolic pathway of valine through α-ketoisovalerate to the TCA cycle.
Experimental Workflow for 13C5,d1-KIV Tracing
Caption: A typical experimental workflow for 13C metabolic labeling studies.
Conclusion
This technical guide provides a foundational understanding of the metabolic fate of 13C5,d1-α-ketoisovalerate and a practical framework for conducting stable isotope tracing experiments. The detailed protocols and pathway visualizations are intended to aid researchers in designing robust experiments and accurately interpreting the resulting data. Further quantitative studies with the specific 13C5,d1-KIV isotopologue are needed to build a more comprehensive and precise picture of its metabolic distribution. Such studies will undoubtedly contribute to a deeper understanding of branched-chain amino acid metabolism in health and disease, and may ultimately inform the development of novel therapeutic strategies.
A Technical Guide to the Biosynthesis of Amino Acids Using 13C5,d1-Ketoisovalerate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biosynthesis of branched-chain amino acids (BCAAs) using the stable isotope-labeled precursor, 13C5,d1-α-ketoisovalerate. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols, and quantitative data analysis relevant to researchers in metabolic studies and drug development. By tracing the metabolic fate of 13C5,d1-α-ketoisovalerate, scientists can gain critical insights into cellular metabolism, enzyme kinetics, and the impact of various therapeutic agents on amino acid biosynthesis.
Introduction to Branched-Chain Amino Acid Biosynthesis and Stable Isotope Tracing
Branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids with crucial roles in protein synthesis, metabolic regulation, and energy production. Their biosynthesis and catabolism are tightly regulated processes, and dysregulation is associated with various diseases, including metabolic disorders and cancer.
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. α-Ketoisovalerate is a key intermediate in the biosynthesis of valine and leucine. Using 13C5,d1-α-ketoisovalerate, where all five carbon atoms are labeled with ¹³C and one deuterium (B1214612) atom is present, allows for precise tracking of its conversion into these essential amino acids.
Metabolic Pathways
α-Ketoisovalerate serves as the direct precursor for the synthesis of L-valine and is a key intermediate in the multi-step pathway leading to L-leucine.
Biosynthesis of L-Valine from α-Ketoisovalerate
The conversion of α-ketoisovalerate to L-valine is a single-step transamination reaction. This reaction is catalyzed by a branched-chain amino acid aminotransferase.
A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1: Physical Properties and Metabolic Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Sodium 3-methyl-2-oxobutanoate-13C5,d1, a stable isotope-labeled compound of significant interest in metabolic research. This document details its physicochemical characteristics, its role in key metabolic pathways, and generalized experimental protocols for its characterization.
Core Physical and Chemical Properties
This compound is the isotopically labeled form of Sodium 3-methyl-2-oxobutanoate (B1236294), where five carbon atoms are replaced by Carbon-13 isotopes and one hydrogen atom is replaced by a deuterium (B1214612) isotope. Stable isotope labeling is a critical technique used to trace the metabolic fate of compounds in biological systems without the use of radioactive materials[1][2]. The physical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts[3].
Data Presentation: Physical Properties
The following table summarizes the known physical properties of the unlabeled Sodium 3-methyl-2-oxobutanoate and the calculated molecular weight for the 13C5,d1 labeled version.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1173018-24-0 | [4] |
| Chemical Formula | [13C]5H6DNaO3 | - |
| Molecular Weight | 144.13 g/mol (Calculated) | - |
| Appearance | Assumed to be a white to light-yellow crystalline powder or crystals | [5][6] |
| Melting Point | Expected to be similar to the unlabeled compound: 220-230 °C with decomposition | [7][8] |
| Solubility | Expected to be soluble in water and ethanol | [5] |
| Synonyms | alpha-Ketoisovaleric acid sodium salt-13C5,d1; 2-Keto-3-methylbutyric acid sodium salt-13C5,d1; 3-Methyl-2-oxobutanoic acid sodium salt-13C5,d1; Ketovaline sodium salt-13C5,d1 | - |
Note: The appearance, melting point, and solubility are based on the data for the non-isotopically labeled Sodium 3-methyl-2-oxobutanoate and are expected to be nearly identical for the labeled compound.
Metabolic Significance
3-Methyl-2-oxobutanoate is a key intermediate in the metabolism of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine[9][10]. It is also a precursor in the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like Escherichia coli[4][11]. As a stable isotope-labeled tracer, this compound is invaluable for metabolic flux analysis and studying the dynamics of these pathways in various physiological and pathological states.
Branched-Chain Amino Acid Metabolism
The diagram below illustrates the central role of 3-methyl-2-oxobutanoate in the catabolism of valine.
Caption: Role of 3-methyl-2-oxobutanoate in Valine catabolism.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of a specific isotopically labeled compound are often proprietary or developed in-house. However, standard methodologies can be applied.
Determination of Melting Point
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. Given that the unlabeled compound decomposes at its melting point, observation of charring or gas evolution should also be noted.
Determination of Solubility
Objective: To determine the solubility of the compound in a given solvent (e.g., water).
Methodology:
-
A known volume of the solvent (e.g., 1 mL of deionized water) is placed in a vial at a controlled temperature (e.g., 25 °C).
-
A small, pre-weighed amount of this compound is added to the solvent.
-
The mixture is agitated (e.g., using a magnetic stirrer or vortex mixer) until the solid is completely dissolved.
-
Step 2 and 3 are repeated until a saturated solution is formed, indicated by the persistence of undissolved solid.
-
The total mass of the dissolved solid is used to calculate the solubility, often expressed in mg/mL or g/100 mL. For a highly soluble compound, a qualitative assessment of "soluble" is often sufficient for initial characterization.
Workflow for Isotopic Enrichment and Purity Analysis
The following diagram outlines a typical workflow for verifying the isotopic labeling and chemical purity of the compound.
Caption: Workflow for purity and isotopic enrichment analysis.
This guide provides foundational knowledge for researchers and professionals working with this compound. The provided data and protocols serve as a starting point for incorporating this valuable research tool into studies of metabolism and drug development.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-2-oxobutanoic acid, sodium salt, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-methyl-2-oxobutanoate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
Solubility and Metabolic Significance of Labeled Sodium 3-methyl-2-oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of isotopically labeled Sodium 3-methyl-2-oxobutanoate (B1236294), a key intermediate in branched-chain amino acid metabolism. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope tracers in metabolic studies. It includes a comprehensive summary of solubility data, a detailed experimental protocol for solubility determination, and a visualization of its central role in cellular metabolism.
Core Topic: Solubility of Labeled Sodium 3-methyl-2-oxobutanoate
Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a crucial metabolite in the catabolism of the branched-chain amino acid valine. Its isotopically labeled forms, such as those containing ¹³C or ²H, are invaluable tools for tracing metabolic pathways and quantifying metabolic fluxes. Understanding the solubility of these labeled compounds is paramount for the design and execution of robust in vitro and in vivo experiments.
Data Presentation: Solubility in Common Laboratory Solvents
The solubility of both unlabeled and labeled Sodium 3-methyl-2-oxobutanoate has been evaluated in several common laboratory solvents. The data indicates that the compound is highly soluble in aqueous solutions and ethanol. The presence of isotopic labels does not appear to significantly impact its solubility profile.
| Compound | Solvent | Solubility | Appearance of Solution |
| Sodium 3-methyl-2-oxobutanoate | Water | ≥ 100 mg/mL[1][2][3] | Clear, colorless[2][3] |
| Ethanol | Soluble[4][5] | - | |
| Sodium 3-methyl-2-oxobutanoate-¹³C₅ | Water | ≥ 100 mg/mL[6] | - |
Note: "Soluble" indicates that the compound dissolves in the solvent, but a precise quantitative value was not provided in the cited sources.
Experimental Protocols
Protocol for Determining the Solubility of Labeled Sodium 3-methyl-2-oxobutanoate
This protocol outlines a general procedure for determining the solubility of a labeled compound in a specific solvent. This method is adapted from standard laboratory practices for solubility assessment.[7][8][9]
Objective: To determine the approximate solubility of labeled Sodium 3-methyl-2-oxobutanoate in a chosen solvent (e.g., water, PBS, DMSO).
Materials:
-
Labeled Sodium 3-methyl-2-oxobutanoate
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes (or other suitable small vials)
-
Pipettors and tips
-
Water bath or incubator (optional)
Procedure:
-
Preparation of Stock Solution (if necessary): For solvents like DMSO, it is common to prepare a concentrated stock solution that is then diluted into aqueous media for cell culture experiments.
-
Serial Dilution for Solubility Estimation: a. Weigh a precise amount of the labeled compound (e.g., 10 mg) and add it to a pre-determined volume of the solvent (e.g., 100 µL to achieve an initial concentration of 100 mg/mL). b. Vigorously vortex the mixture for 1-2 minutes to facilitate dissolution.[8] c. Visually inspect the solution for any undissolved particles. If the compound has completely dissolved, it is soluble at that concentration. d. If the compound is not fully dissolved, the mixture can be gently heated (e.g., to 37°C) or sonicated for a short period to aid dissolution.[8] Note that temperature can affect solubility. e. If particulates remain, add an additional known volume of solvent to decrease the concentration (e.g., add another 100 µL to achieve 50 mg/mL) and repeat the vortexing and observation steps. f. Continue this process of serial dilution until the compound fully dissolves. The concentration at which the compound completely dissolves is the approximate solubility.
-
Documentation: Record the final concentration at which the labeled Sodium 3-methyl-2-oxobutanoate is fully dissolved. Also, note the appearance of the solution (e.g., clear, colorless, hazy).
Mandatory Visualizations
Metabolic Pathway of Branched-Chain Amino Acids
Sodium 3-methyl-2-oxobutanoate is a central intermediate in the metabolism of the branched-chain amino acid valine. The following diagram illustrates the pathway leading to its formation and its subsequent metabolic fate. Isotopic labeling of this molecule allows for the tracing of carbon and hydrogen atoms through these critical biochemical reactions.[10][11][12]
Caption: Catabolic pathway of Valine to Succinyl-CoA.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility can be visualized as a structured workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium 3-methyl-2-oxobutyrate 95 3715-29-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Fate of Branched-Chain Amino Acids During Adipogenesis, in Adipocytes From Obese Mice and C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 13C5,d1-α-Ketoisovalerate in Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of 13C5,d1-α-ketoisovalerate, a crucial isotopically labeled metabolite used in metabolic flux analysis and related research. Understanding the stability of this compound in various experimental media is paramount for ensuring data accuracy and reproducibility. This document synthesizes known chemical principles of α-keto acids, outlines detailed experimental protocols for stability assessment, and presents potential degradation pathways.
Introduction to α-Ketoisovalerate Stability
α-Ketoisovalerate, an intermediate in the branched-chain amino acid (BCAA) metabolic pathway, is a reactive molecule.[1][2] Its structure, containing both a ketone and a carboxylic acid group, makes it susceptible to various chemical transformations, particularly in the complex aqueous environment of cell culture media.[3] The stability of its isotopically labeled form, 13C5,d1-α-ketoisovalerate, is influenced by a range of physicochemical factors including pH, temperature, light, and interaction with other media components.[4][5]
Manufacturer recommendations for the solid sodium salt form of 13C5,d1-α-ketoisovalerate consistently advise storage at -20°C, protected from light, implying limited stability once reconstituted in solution at higher temperatures. This guide provides a framework for researchers to empirically determine the stability of this compound within their specific experimental context.
Factors Influencing Stability
The stability of 13C5,d1-α-ketoisovalerate in a liquid medium is not intrinsic but is dictated by the surrounding environment. Researchers must consider the following factors when designing experiments and preparing media.
| Factor | Potential Impact on Stability | Rationale |
| pH | High | Stability is often pH-dependent. Both strongly acidic and basic conditions can catalyze degradation reactions like hydrolysis. Neutral to alkaline pH may promote condensation reactions.[4][5] |
| Temperature | High | Elevated temperatures accelerate chemical reactions, including degradation pathways such as decarboxylation.[4] Storage at 4°C, -20°C, or -80°C is critical for preserving stock solutions. |
| Light Exposure | Moderate | Photons, particularly in the UV spectrum, can provide the activation energy for degradation reactions.[4] Amber vials or light-protected containers are recommended. |
| Media Composition | High | Media components like amino acids can react with the keto group (e.g., Schiff base formation).[6] Reducing agents or oxidizing species can also interact with the molecule. |
| Freeze-Thaw Cycles | Moderate | Repeated freezing and thawing can affect the stability of many metabolites.[7] It is advisable to aliquot stock solutions to minimize cycles. |
| Dissolved Oxygen | Low to Moderate | The presence of oxygen could potentially lead to oxidative decarboxylation, although this is more significant in the presence of catalysts.[3] |
Experimental Protocol: Stability-Indicating Assay
To quantitatively assess the stability of 13C5,d1-α-ketoisovalerate in a specific cell culture medium, a stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method should be employed. The following protocol is adapted from general principles of metabolite stability testing.[4][8]
Objective
To determine the degradation rate of 13C5,d1-α-ketoisovalerate in a user-defined cell culture medium under typical storage and incubation conditions.
Materials
-
13C5,d1-α-ketoisovalerate sodium salt
-
User-defined cell culture medium (sterile, without cells)
-
HPLC-grade water, acetonitrile (B52724), methanol (B129727)
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Temperature-controlled incubator (e.g., 37°C)
-
Refrigerator (4°C) and Freezer (-20°C)
-
Sterile, light-protected microcentrifuge tubes or HPLC vials
Methodology
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 13C5,d1-α-ketoisovalerate (e.g., 10 mM) in sterile HPLC-grade water or a suitable buffer.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Prepare aliquots in light-protected tubes and store them at -80°C until use. Avoid repeated freeze-thaw cycles.[7]
-
-
Sample Preparation:
-
Spike the user-defined cell culture medium with the 13C5,d1-α-ketoisovalerate stock solution to achieve the final desired concentration (e.g., 100 µM).
-
Aliquot the spiked medium into sterile, light-protected tubes for each time point and temperature condition.
-
-
Incubation Conditions:
-
Time Points: 0, 2, 4, 8, 12, 24, 48, and 72 hours (or as required).
-
Temperature Conditions:
-
Incubation: 37°C (simulating cell culture)
-
Refrigerated Storage: 4°C
-
Frozen Storage: -20°C
-
-
For each time point and temperature, prepare triplicate samples.
-
-
Sample Collection and Analysis:
-
At each designated time point, retrieve the triplicate samples from each temperature condition.
-
Immediately quench any potential degradation by placing samples on ice.
-
If necessary, perform a protein precipitation step by adding cold methanol or acetonitrile (e.g., 3 volumes of solvent to 1 volume of sample), vortex, and centrifuge to pellet any precipitates.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples immediately using a validated HPLC or LC-MS method to quantify the remaining concentration of 13C5,d1-α-ketoisovalerate. The "Time 0" sample represents 100% initial concentration.
-
Data Presentation
The results should be tabulated to show the percentage of 13C5,d1-α-ketoisovalerate remaining at each time point for each condition.
Table 3.4.1: Hypothetical Stability of 13C5,d1-α-Ketoisovalerate in DMEM at 100 µM
| Time (hours) | % Remaining at 37°C | % Remaining at 4°C | % Remaining at -20°C |
| 0 | 100.0 ± 0.0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 2 | 95.2 ± 1.5 | 99.8 ± 0.5 | 100.1 ± 0.4 |
| 4 | 89.5 ± 2.1 | 99.5 ± 0.6 | 99.9 ± 0.3 |
| 8 | 78.3 ± 2.5 | 99.1 ± 0.7 | 100.0 ± 0.5 |
| 12 | 68.1 ± 3.0 | 98.9 ± 0.5 | 99.8 ± 0.4 |
| 24 | 45.7 ± 3.8 | 98.2 ± 0.9 | 99.7 ± 0.6 |
| 48 | 21.9 ± 4.1 | 97.5 ± 1.1 | 99.5 ± 0.7 |
| 72 | 9.8 ± 3.5 | 96.8 ± 1.3 | 99.3 ± 0.8 |
(Note: Data are for illustrative purposes only and must be determined experimentally.)
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the stability-indicating assay.
Potential Degradation Pathways
This diagram outlines potential non-enzymatic degradation pathways for α-ketoisovalerate in a complex medium.
Conclusion and Recommendations
The inherent reactivity of α-keto acids strongly suggests that 13C5,d1-α-ketoisovalerate is susceptible to degradation in prepared cell culture media, particularly at physiological temperatures. The rate of degradation is dependent on the specific composition of the medium and the storage conditions.
For maximum accuracy in metabolic flux and related studies, the following best practices are recommended:
-
Empirical Verification: Always perform a stability study, as outlined in Section 3.0, using the specific medium and conditions of your experiment.
-
Fresh Preparation: Prepare media containing 13C5,d1-α-ketoisovalerate immediately before use whenever possible.
-
Cold Storage: If media must be prepared in advance, store it at 4°C or frozen at -20°C/-80°C for the shortest possible time. Validate the stability for this storage period.
-
Protect from Light: Use amber tubes or wrap containers in foil to minimize photodegradation.
-
Aliquot Stocks: Store concentrated stock solutions of 13C5,d1-α-ketoisovalerate at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
By adhering to these guidelines and empirically verifying the stability of 13C5,d1-α-ketoisovalerate, researchers can ensure the integrity of their experimental inputs, leading to more reliable and reproducible scientific outcomes.
References
- 1. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]
- 2. P. aeruginosa Metabolome Database: alpha-Ketoisovaleric acid (PAMDB000606) [pseudomonas.umaryland.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1 for Researchers
An In-depth Resource for Scientists and Drug Development Professionals on the Applications and Sourcing of a Key Isotopically Labeled Metabolic Tracer.
This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate-13C5,d1, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its commercial availability, applications as a tracer in metabolic flux analysis (MFA), and its use as an internal standard for quantitative mass spectrometry. Detailed experimental protocols and the relevant metabolic pathway are also presented to support researchers in their study design and execution.
Commercial Sourcing and Specifications
This compound is a specialized chemical available from a select number of commercial suppliers. For researchers, comparing specifications from different vendors is critical to ensure the quality and suitability of the compound for their specific experimental needs. Key parameters to consider include isotopic purity, chemical purity, and available formulations. Below is a summary of known commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |
| MedchemExpress | This compound | 420095-74-5 | C5H6DNaO3 | Not specified | ≥98% |
| BLD Pharm | 2-Keto-3-methylbutyric acid-13C5 sodium salt | 1173018-24-0 | 13C5H7NaO3 | Not specified | Not specified |
| CymitQuimica | Sodium 3-methyl-2-oxobutanoate-13C5 | 1173018-24-0 | Not specified | Not specified | 98% |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier for detailed lot-specific information.
Applications in Metabolic Research
This compound, also known as α-ketoisovalerate-13C5,d1, is a non-radioactive, stable isotope-labeled analog of a key metabolite in the catabolism of the branched-chain amino acid (BCAA), valine. Its primary applications in research are as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of its unlabeled counterpart and other related metabolites.[1]
Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to elucidate the rates (fluxes) of metabolic pathways within a biological system.[2] By introducing a 13C-labeled substrate, such as this compound, into cells or organisms, researchers can trace the incorporation of the heavy isotopes into downstream metabolites. The resulting labeling patterns, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide quantitative insights into the activity of various metabolic pathways.[2] This is particularly valuable in understanding cellular metabolism in both healthy and diseased states, such as cancer, and for identifying bottlenecks in biotechnological production strains.[3]
Internal Standard for Quantitative Analysis
The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis by mass spectrometry.[4] Because this compound is chemically identical to its endogenous counterpart, it co-elutes during chromatographic separation and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[5] By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the unlabeled analyte.[6]
Valine Catabolism Pathway
Sodium 3-methyl-2-oxobutanoate (B1236294) is an intermediate in the catabolic pathway of valine. Understanding this pathway is essential for interpreting data from tracer experiments. The catabolism of valine begins with its transamination to 3-methyl-2-oxobutanoate (α-ketoisovalerate). This is followed by oxidative decarboxylation to isobutyryl-CoA, a reaction catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[7][8] Subsequent enzymatic steps further process isobutyryl-CoA, ultimately leading to its conversion to succinyl-CoA, which can then enter the citric acid cycle.[7] The activity of the BCKDH complex is a critical regulatory point in this pathway and is itself regulated by the branched-chain ketoacid dehydrogenase kinase (BCKDK).[9]
Figure 1: Simplified diagram of the valine catabolism pathway.
Experimental Protocols
The following are generalized protocols for the use of this compound in metabolic flux analysis and as an internal standard. Researchers should optimize these protocols for their specific experimental systems.
Protocol for 13C-Metabolic Flux Analysis in Mammalian Cells
This protocol outlines the key steps for conducting a 13C-MFA experiment using a labeled substrate.[10]
1. Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration will depend on the specific cell type and experimental goals.
-
Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This time will need to be determined empirically.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the extract. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
3. Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a chromatographic method that provides good separation of the target metabolites.
-
Use a mass spectrometer to determine the mass isotopomer distributions of the metabolites of interest.
4. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.[11]
Figure 2: A typical workflow for a 13C-Metabolic Flux Analysis experiment.
Protocol for Quantitative Analysis using an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of its unlabeled form in a biological sample.[12]
1. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, cell extract), add a precise amount of this compound solution of a known concentration.
-
Perform the necessary sample clean-up and extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
2. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte and the internal standard chromatographically.
-
Detect the analyte and the internal standard using multiple reaction monitoring (MRM) on a tandem mass spectrometer. Define specific precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard.
3. Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Prepare a calibration curve using standards of the unlabeled analyte at known concentrations, with each standard containing the same amount of the internal standard as the samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratio on the calibration curve.
Figure 3: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium 3-methyl-2-oxobutyrate 95 3715-29-5 [sigmaaldrich.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Role of Sodium 3-methyl-2-oxobutanoate-13C5 in Elucidating Branched-Chain Amino Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1173018-24-0 identifies Sodium 3-methyl-2-oxobutanoate-13C5, a stable isotope-labeled form of α-ketoisovalerate (α-KIV), the keto acid analog of the branched-chain amino acid (BCAA) valine. This isotopically labeled compound serves as a critical tracer in metabolic research, particularly in the field of 13C-Metabolic Flux Analysis (13C-MFA). Its application allows for the precise tracking of the metabolic fate of the valine carbon skeleton, providing invaluable insights into the complexities of BCAA catabolism in various physiological and pathological states. This technical guide will delve into the research applications of Sodium 3-methyl-2-oxobutanoate-13C5, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways and workflows.
The unlabeled form of this compound, Sodium 3-methyl-2-oxobutanoate, is a known precursor of pantothenic acid in Escherichia coli.[1] However, the 13C-labeled variant is primarily utilized as a research tool for in vivo and in vitro studies to trace the flow of carbon atoms through metabolic networks.[1][2] By introducing a substrate with a known 13C enrichment, researchers can measure the incorporation of these heavy isotopes into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of metabolic fluxes, which are the rates of metabolic reactions.
Core Research Application: Tracing BCAA Catabolism in the Tumor Microenvironment
A significant application of Sodium 3-methyl-2-oxobutanoate-13C5 is in cancer research, specifically in understanding the metabolic interplay between cancer cells and immune cells within the tumor microenvironment. A study by Silva et al. (2017) utilized 13C5-α-ketoisovalerate to investigate the secretion of branched-chain ketoacids (BCKAs) by glioblastoma cells and their subsequent uptake and metabolism by macrophages. This research highlights a novel mechanism of metabolic communication that influences macrophage phenotype and function.
Quantitative Data from Metabolic Tracing
The study by Silva et al. demonstrated that macrophages can take up and metabolize BCKAs secreted by glioblastoma cells. By incubating M-CSF-differentiated macrophages with 13C5-α-KIV, they were able to quantify the extent of its conversion back to the corresponding BCAA, valine. The results showed a significant labeling of the intracellular valine pool in macrophages, indicating active uptake and amination of the tracer.
| Tracer Compound | Tracer Concentration | Labeled Metabolite | Isotopic Enrichment (%) | Cell Type |
| 13C5-α-ketoisovalerate | 100 µM | Valine | ~10% | Human monocyte-derived macrophages |
| 13C5-α-ketoisovalerate | 300 µM | Valine | ~25% | Human monocyte-derived macrophages |
Data extracted from Silva, L.S. et al. (2017). Branched-chain ketoacids secreted by glioblastoma cells via MCT1 modulate macrophage phenotype. EMBO reports, 18(12), 2172-2185.[3]
Experimental Protocol: Metabolic Tracing with 13C5-α-ketoisovalerate in Macrophages
The following protocol is based on the methodology described by Silva et al. (2017) for tracing the metabolic fate of 13C5-α-ketoisovalerate in human monocyte-derived macrophages.[3]
1. Cell Culture and Differentiation:
-
Human monocytes are isolated from donors.
-
Monocytes are differentiated into macrophages using M-CSF.
2. Isotope Labeling:
-
After differentiation, the standard culture medium is replaced with DMEM 5921 supplemented with 1% HS, 1% P/S, and 0.5 mM glutamine.
-
13C5-α-ketoisovalerate (Cambridge Isotope Laboratories, 98% purity) is added to the medium at final concentrations of 100 µM or 300 µM.
-
Cells are incubated for 48 hours at 37°C and 10% CO2.
3. Metabolite Extraction:
-
After the 48-hour incubation period, the cells are collected.
-
Intracellular metabolites are extracted for subsequent analysis.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The extracted metabolites are derivatized to make them volatile for GC-MS analysis.
-
The isotopic enrichment of intracellular metabolites, specifically leucine (B10760876) and valine, is measured to determine the incorporation of the 13C label.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the experimental process and the underlying metabolic pathways, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for tracing 13C5-α-ketoisovalerate in macrophages.
Caption: Simplified pathway of 13C5-α-ketoisovalerate metabolism in macrophages.
Conclusion
Sodium 3-methyl-2-oxobutanoate-13C5 is a powerful tool for investigating the intricacies of branched-chain amino acid metabolism. Its use as a tracer in 13C-MFA studies enables researchers to quantify metabolic fluxes and understand how these pathways are altered in different biological contexts, such as the tumor microenvironment. The detailed experimental protocol and quantitative data presented here, derived from a specific research application, provide a solid foundation for scientists and drug development professionals looking to employ this compound in their own research endeavors. The ability to trace the metabolic fate of specific nutrients with high precision is essential for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.
References
A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1: An Isotopically Labeled Precursor for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate-13C5,d1, a stable isotope-labeled compound crucial for a range of sophisticated research applications. This document details its alternative names and chemical identifiers, presents key quantitative data, outlines a representative experimental protocol for its use in protein labeling for Nuclear Magnetic Resonance (NMR) spectroscopy, and visualizes the metabolic pathway for isotopic labeling.
Alternative Names and Identifiers
This compound is known by several synonyms and is assigned specific identifiers for unambiguous tracking in research and chemical databases. The following table summarizes these alternative names and identifiers.
| Category | Identifier |
| Synonyms | Sodium 3-(methyl-13C)-2-oxobutanoate-1,2,3,4-13C4,d1 |
| α-Ketoisovaleric acid-13C5,d1 sodium salt | |
| 2-Keto-3-methylbutyric acid-13C5,d1 sodium salt | |
| 3-Methyl-2-oxobutanoic acid-13C5,d1 sodium salt | |
| CAS Number | 420095-74-5[1] |
Quantitative Data
The precise quantitative characteristics of this compound are critical for its effective application in sensitive analytical techniques. The data presented below is compiled from a typical Certificate of Analysis.
| Property | Value |
| Molecular Formula | C5H6DNaO3 |
| Molecular Weight | 144.07 g/mol [1] |
| Purity (HPLC) | ≥99.00% |
| Isotopic Enrichment | ≥99.0% |
| Appearance | White to off-white solid |
Experimental Protocol: Selective Isotope Labeling of Proteins for NMR Spectroscopy
This compound serves as a precursor for the biosynthesis of the amino acids L-valine and L-leucine. This property is exploited for the selective introduction of 13C and deuterium (B1214612) labels into proteins, which is particularly valuable for reducing spectral complexity and enhancing signal in the NMR analysis of large proteins.
Objective: To produce a highly deuterated, uniformly 15N-labeled protein with selective 13C and proton labeling of isoleucine, leucine, and valine methyl groups for NMR studies.
Materials:
-
Expression host (e.g., E. coli BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal medium (e.g., M9) prepared with 99.9% D₂O.
-
¹⁵NH₄Cl as the sole nitrogen source.
-
[²H,¹²C]-glucose as the main carbon source.
-
This compound
-
α-ketobutyrate (for isoleucine labeling)
-
Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Standard buffers and reagents for protein expression and purification.
Methodology:
-
Pre-culture Preparation: Inoculate a starter culture of the transformed E. coli in LB medium and grow overnight at 37°C.
-
Adaptation to D₂O: Gradually adapt the cells to the D₂O-based minimal medium to ensure robust growth. This can be done by sequentially transferring the culture to media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100%).
-
Main Culture Growth: Inoculate the main D₂O-based M9 minimal medium containing ¹⁵NH₄Cl and [²H,¹²C]-glucose with the adapted pre-culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6-0.8.
-
Precursor Addition: Approximately one hour before inducing protein expression, add the isotopically labeled precursors. For selective labeling of valine and leucine, add This compound to a final concentration of 50-100 mg/L. If isoleucine labeling is also desired, add labeled α-ketobutyrate concurrently.
-
Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the culture temperature to 18-25°C and continue shaking for 12-16 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
NMR Sample Preparation: Prepare the purified, labeled protein in a suitable buffer for NMR analysis. The concentration should be optimized for the specific NMR experiment.
Visualization of Metabolic Labeling
The following diagram illustrates the metabolic pathway for the incorporation of the isotopic labels from this compound into the amino acids L-valine and L-leucine within the expression host.
References
Methodological & Application
Application Notes and Protocols for the Use of 13C5,d1-α-Ketoisovalerate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 13C5,d1-α-ketoisovalerate as a stable isotope tracer in cell culture experiments. This document outlines the underlying principles, detailed experimental protocols, and data analysis considerations for metabolic flux analysis (MFA) and targeted tracer studies.
Introduction
Stable isotope tracing is a powerful methodology to investigate the dynamics of metabolic pathways within cellular systems. By introducing molecules labeled with heavy isotopes, such as 13C, and tracing their incorporation into downstream metabolites, researchers can gain quantitative insights into cellular metabolism. 13C5,d1-α-ketoisovalerate is a specifically labeled analogue of α-ketoisovalerate, the keto acid precursor of the amino acid valine. This tracer is particularly useful for dissecting the metabolic fate of valine and related branched-chain amino acid (BCAA) pathways, which are often dysregulated in diseases like cancer and metabolic syndrome.
α-Ketoisovalerate is a key metabolic intermediate situated at the crossroads of valine, leucine, and pantothenate biosynthesis. Its metabolism is intricately linked to central carbon metabolism through the TCA cycle. The use of 13C5,d1-α-ketoisovalerate allows for the precise tracking of the carbon and hydrogen atoms from this precursor into various metabolic pools.
Metabolic Significance of α-Ketoisovalerate
α-Ketoisovalerate can be metabolized through several key pathways:
-
Transamination: The primary fate of α-ketoisovalerate is its conversion to L-valine, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). This process is reversible, allowing for the interconversion of valine and α-ketoisovalerate.
-
Oxidative Decarboxylation: α-Ketoisovalerate can be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. This intermediate can then be further metabolized and enter the TCA cycle.
-
Reductive Carboxylation: Under certain conditions, α-ketoisovalerate can undergo reductive carboxylation, a pathway that contributes to the synthesis of other metabolites.
-
Precursor for Other Molecules: As a precursor to valine, it is essential for protein synthesis. It is also involved in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A.
The metabolism of branched-chain α-ketoacids can be influenced by the presence of other nutrients like fatty acids and pyruvate.[1]
Experimental Design Considerations
Successful stable isotope tracing experiments require careful planning. Key considerations include:
-
Cell Line Selection: The choice of cell line will depend on the biological question. Different cell types exhibit distinct metabolic phenotypes.
-
Tracer Concentration: The optimal concentration of 13C5,d1-α-ketoisovalerate should be determined empirically. Concentrations can range from physiological levels to higher concentrations intended to saturate specific pathways. In some applications where keto acids substitute for amino acids, concentrations can be above 10 mM.[2] For enzymatic assays involving α-ketoisovalerate, concentrations have been used in the range of 0.1 to 20 mM.[3]
-
Labeling Duration: The incubation time with the tracer is critical. Short-term labeling can reveal rapid metabolic fluxes, while longer-term labeling, often spanning at least one cell doubling time, is necessary to achieve isotopic steady-state for flux analysis.
-
Culture Medium: A base medium deficient in the unlabeled analogue (valine or α-ketoisovalerate) is required. It is also crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids and other small molecules that would dilute the isotopic enrichment.
-
Controls: Appropriate controls are essential for data interpretation. These should include cells grown in parallel with the corresponding unlabeled compound.
Experimental Protocols
Protocol 1: Preparation of 13C5,d1-α-Ketoisovalerate Labeling Medium
This protocol describes the preparation of a complete cell culture medium for stable isotope tracing experiments.
Materials:
-
Base medium (e.g., DMEM, RPMI-1640) lacking L-valine.
-
13C5,d1-α-ketoisovalerate (powder or stock solution).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin).
-
Sterile, cell culture grade water.
-
Sterile filtration unit (0.22 µm).
Procedure:
-
Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.
-
Prepare Tracer Stock Solution:
-
Calculate the amount of 13C5,d1-α-ketoisovalerate needed to achieve the desired final concentration in your medium.
-
Dissolve the 13C5,d1-α-ketoisovalerate in a small volume of sterile water or a suitable solvent.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
-
Supplement Medium:
-
Add dFBS to the reconstituted base medium to the desired final concentration (e.g., 10%).
-
Add other required supplements, such as L-glutamine and antibiotics.
-
-
Add Tracer: Add the sterile 13C5,d1-α-ketoisovalerate stock solution to the supplemented base medium to achieve the final desired concentration.
-
Final Filtration and Storage:
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Cell Seeding and Isotope Labeling
This protocol outlines the procedure for labeling cells with 13C5,d1-α-ketoisovalerate.
Materials:
-
Cultured cells of interest.
-
Complete labeling medium containing 13C5,d1-α-ketoisovalerate.
-
Control medium containing the corresponding unlabeled compound.
-
Standard cell culture vessels (e.g., 6-well plates, 10 cm dishes).
-
Cell culture incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Medium Exchange: After allowing the cells to adhere and resume growth (typically overnight), aspirate the standard growth medium.
-
Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.
-
Labeling: Add the pre-warmed labeling medium (either the 13C5,d1-α-ketoisovalerate medium or the control medium) to the cells.
-
Incubation: Return the cells to the incubator and culture for the desired labeling period.
Protocol 3: Metabolite Extraction
This protocol describes the quenching of metabolism and extraction of intracellular metabolites for subsequent analysis.
Materials:
-
Ice-cold 0.9% NaCl solution.
-
-80°C methanol (B129727) or a methanol/water mixture.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Dry ice.
Procedure:
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) to the culture vessel.
-
Place the vessel on dry ice for 10 minutes to ensure rapid quenching of metabolism.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the presence of the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Data Presentation
Quantitative data from stable isotope tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Isotopic Enrichment Data
| Metabolite | Isotopologue | Control Condition (Abundance %) | Experimental Condition (Abundance %) | Fold Change in Enrichment |
| Valine | M+0 | 99.1 | 10.5 | - |
| M+5 | <0.1 | 85.2 | >852 | |
| M+6 | <0.1 | 4.3 | >43 | |
| Isobutyryl-CoA | M+0 | 98.5 | 15.3 | - |
| M+4 | <0.1 | 80.1 | >801 | |
| M+5 | <0.1 | 4.6 | >46 | |
| Succinate (TCA) | M+0 | 99.0 | 70.2 | - |
| M+4 | <0.1 | 25.8 | >258 |
Table 2: Example of Metabolic Flux Data
| Metabolic Flux | Control Condition (Flux Rate) | Experimental Condition (Flux Rate) | p-value |
| Valine Synthesis | 10.2 ± 1.5 | 50.8 ± 4.2 | <0.001 |
| BCKDH Activity | 25.4 ± 3.1 | 15.1 ± 2.5 | <0.01 |
| TCA Cycle Anaplerosis | 5.6 ± 0.8 | 12.3 ± 1.9 | <0.005 |
Visualizations
Metabolic Pathway of α-Ketoisovalerate
Caption: Metabolic fate of 13C5,d1-α-ketoisovalerate.
Experimental Workflow
Caption: General workflow for stable isotope tracing.
Sample Preparation for Mass Spectrometry
For mass spectrometry-based analysis, proper sample preparation is crucial to ensure high-quality data.
General Guidelines:
-
Protein Removal: The metabolite extract contains proteins that need to be removed. The initial centrifugation step after extraction helps in pelleting the majority of proteins.
-
Sample Cleanup: Depending on the complexity of the sample and the analytical method, further cleanup may be necessary to remove salts and other interfering substances. Solid-phase extraction (SPE) can be employed for this purpose.
-
Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility.
-
Solvent Compatibility: Ensure that the final sample solvent is compatible with the liquid chromatography (LC) or infusion solvent for the mass spectrometer.
Data Analysis and Interpretation
The data generated from the mass spectrometer will consist of mass spectra showing the distribution of isotopologues for each detected metabolite.
-
Isotopologue Distribution Analysis: The relative abundance of each isotopologue (M+0, M+1, M+2, etc.) is determined. The enrichment of the heavy isotope is calculated by correcting for the natural abundance of 13C.
-
Metabolic Flux Analysis (MFA): For quantitative flux analysis, the isotopic labeling data is used as input for computational models. These models use stoichiometric constraints and the labeling patterns to calculate the rates of metabolic reactions. Software packages such as Metran and INCA are available for 13C-MFA.
-
Pathway Identification: The presence of labeled atoms in downstream metabolites confirms the activity of the connecting metabolic pathways.
By following these protocols and considerations, researchers can effectively use 13C5,d1-α-ketoisovalerate to unravel the complexities of cellular metabolism.
References
- 1. Effects of branched chain alpha-ketoacids on the metabolism of isolated rat liver cells. I. Regulation of branched chain alpha-ketoacid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2020208050A1 - Cell culture media comprising keto acids - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Metabolic Flux Analysis with Sodium 3-methyl-2-oxobutanoate-13C5,d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in living cells. By using isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. Sodium 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate, is a key intermediate in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A (CoA), as well as being involved in the metabolism of branched-chain amino acids like valine.[1][2][3] The use of Sodium 3-methyl-2-oxobutanoate-13C5,d1 as a tracer enables the precise measurement of flux through these critical pathways, offering valuable insights for various fields, including drug development, cancer research, and the study of metabolic diseases.
These application notes provide a comprehensive guide to performing metabolic flux analysis using this compound, including detailed experimental protocols, data analysis strategies, and expected outcomes.
Core Applications
-
Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting pantothenate or CoA synthesis and identify potential off-target effects.
-
Oncology Research: Investigate the reliance of cancer cells on de novo pantothenate and CoA biosynthesis for proliferation and survival.
-
Metabolic Disorders: Study the pathophysiology of diseases related to branched-chain amino acid metabolism, such as Maple Syrup Urine Disease.[1]
-
Biotechnology: Engineer microorganisms for enhanced production of valuable compounds derived from these pathways.
Experimental Protocols
A successful metabolic flux analysis experiment requires careful planning and execution, from cell culture to data analysis. The following protocols provide a detailed framework for a typical experiment using this compound.
Cell Culture and Isotopic Labeling
-
Cell Line Selection: Choose a cell line relevant to the research question. Ensure the cell line is capable of utilizing exogenous 3-methyl-2-oxobutanoate.
-
Media Formulation: Utilize a defined culture medium where the concentrations of unlabeled 3-methyl-2-oxobutanoate and related metabolites (e.g., valine) can be precisely controlled. This is crucial for accurate flux calculations.
-
Cellular Adaptation: To achieve a metabolic steady state, adapt the cells to the experimental medium for at least two passages before initiating the labeling experiment.
-
Labeling Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) to reach approximately 80% confluency at the time of harvest.
-
Replace the medium with fresh experimental medium containing a known concentration of this compound (e.g., 100 µM, subject to optimization).
-
Incubate the cells for a predetermined duration to achieve isotopic steady state. This can be determined by a time-course experiment (e.g., 2, 6, 12, 24 hours).
-
Metabolite Extraction
-
Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution (e.g., 80% methanol, -80°C) to halt all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the suspension to a microcentrifuge tube.
-
Extraction: Lyse the cells by vigorous vortexing or sonication, followed by an incubation period at -20°C to precipitate proteins.
-
Phase Separation: Centrifuge the samples to pellet cell debris and precipitated proteins. Collect the supernatant containing the polar metabolites.
-
Sample Drying: Dry the metabolite extracts using a vacuum concentrator or a stream of nitrogen.
Analytical Methods
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the polar metabolites in the pantothenate and CoA biosynthesis pathways.
-
Chromatography:
-
Column: A reversed-phase C18 column is suitable for separating the metabolites of interest.
-
Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is commonly used.
-
-
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for resolving mass isotopologues.
-
Ionization: Operate in both positive and negative ionization modes to detect a broad range of metabolites.
-
Data Acquisition: Collect data in full scan mode to identify all labeled species. Targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be used to enhance the sensitivity and accuracy of isotopologue measurements for specific metabolites.
-
Data Analysis and Presentation
Data Processing
-
Peak Integration: Integrate the chromatographic peaks for all detected mass isotopologues of the metabolites of interest.
-
Correction for Natural Abundance: Correct the raw mass isotopomer distributions (MIDs) for the natural abundance of heavy isotopes using established algorithms.
-
Flux Calculation: Utilize metabolic flux analysis software (e.g., INCA, 13CFLUX2) to fit the corrected MIDs to a metabolic network model. This will yield relative or absolute flux values for the reactions in the pathway.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data from a metabolic flux analysis experiment using this compound.
Table 1: Mass Isotopomer Distributions of Key Metabolites in the Pantothenate and Coenzyme A Biosynthesis Pathway
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| 2-Dehydropantoate | 15.3 | 3.1 | 6.2 | 18.4 | 25.7 | 31.3 |
| Pantoate | 18.9 | 4.5 | 8.1 | 20.3 | 24.2 | 24.0 |
| Pantothenate | 22.5 | 5.8 | 10.2 | 22.1 | 21.4 | 18.0 |
| 4'-Phosphopantetheine | 28.1 | 7.2 | 12.5 | 23.8 | 17.9 | 10.5 |
| Coenzyme A | 35.6 | 9.3 | 15.7 | 21.5 | 11.4 | 6.5 |
Table 2: Calculated Relative Metabolic Fluxes
| Metabolic Reaction | Relative Flux (%) |
| 3-Methyl-2-oxobutanoate Uptake | 100.0 |
| 3-Methyl-2-oxobutanoate -> 2-Dehydropantoate | 88.2 |
| 2-Dehydropantoate -> Pantoate | 81.5 |
| Pantoate -> Pantothenate | 72.3 |
| Pantothenate -> 4'-Phosphopantothenoylcysteine | 65.1 |
| 4'-Phosphopantothenoylcysteine -> 4'-Phosphopantetheine | 58.9 |
| 4'-Phosphopantetheine -> Dephospho-CoA | 51.7 |
| Dephospho-CoA -> Coenzyme A | 45.4 |
| 3-Methyl-2-oxobutanoate <-> Valine | 12.6 |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for 13C-MFA with this compound.
References
Application Notes and Protocols for Stable Isotope Tracing Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used to investigate the dynamic nature of metabolic pathways within biological systems.[1][2] By introducing nutrients labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can track the journey of these atoms through various biochemical reactions.[1][3] This approach provides unparalleled insights into cellular metabolism, allowing for the elucidation of metabolic pathway activity and the identification of metabolic reprogramming in disease states, such as cancer.[3][4][5] This document provides detailed protocols for conducting stable isotope tracing experiments in cultured cells, from cell culture and labeling to metabolite extraction and analysis by liquid chromatography-mass spectrometry (LC-MS).
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing lies in the introduction of a substrate enriched with a heavy, non-radioactive isotope into a biological system.[1] As the cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites.[1] Mass spectrometry is then used to detect the resulting mass shifts in these metabolites, allowing for the differentiation between labeled and unlabeled molecules.[1] This information can be used to determine the relative contribution of the tracer to various metabolic pathways and to quantify metabolic fluxes.
Commonly used stable isotopes in metabolomics include:
-
Carbon-13 (¹³C): Used to trace the carbon backbone of molecules, often introduced via [U-¹³C]-glucose to study central carbon metabolism.[1][4]
-
Nitrogen-15 (¹⁵N): Employed to track nitrogen metabolism, for instance, by using L-Glutamine-¹⁵N₁ to investigate amino acid and nucleotide biosynthesis.[1][6]
-
Deuterium (²H or D): Can provide information on specific enzymatic reactions and redox metabolism.[1]
Experimental Workflow Overview
A typical stable isotope tracing experiment involves several key stages, from experimental design to data interpretation.
Caption: A generalized workflow for a stable isotope tracing metabolomics experiment.
Experimental Protocols
Protocol 1: ¹³C-Glucose Tracing in Adherent Cell Culture
This protocol describes the use of uniformly labeled ¹³C-glucose to trace its fate through central carbon metabolism.
Materials:
-
Adherent cells of interest
-
6-well cell culture plates
-
Standard cell culture medium
-
Glucose-free RPMI-1640 medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C]-Glucose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), 80% in water, ice-cold
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.[4]
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free RPMI-1640 medium with 10 mM [U-¹³C]-glucose and 10% dFBS.[1] Warm the medium to 37°C before use.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.[4]
-
Add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the 6-well plates on ice to rapidly halt metabolic activity.[4]
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS.[4]
-
Add 1 mL of ice-cold 80% methanol to each well.[1]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Vortex the tubes vigorously for 30 seconds.[1]
-
-
Sample Processing:
-
Centrifuge the cell lysates at 13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Dry the metabolite extracts using a speed vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.[7]
-
Protocol 2: ¹⁵N-Glutamine Tracing in Suspension Cell Culture
This protocol outlines the procedure for tracing nitrogen metabolism using ¹⁵N-labeled glutamine in suspension cells.
Materials:
-
Suspension cells of interest
-
Suspension culture flasks
-
Standard cell culture medium
-
Glutamine-free RPMI-1640 medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Glutamine-¹⁵N₁
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol/Acetonitrile/Water (50:30:20) mixture, ice-cold
-
Centrifuge tubes
Procedure:
-
Cell Culture: Culture suspension cells in their standard medium to the desired density.
-
Media Exchange:
-
The day before the experiment, pellet the cells by centrifugation.
-
Resuspend the cells in glutamine-free RPMI-1640 medium supplemented with 10% dFBS and allow them to incubate overnight.[6]
-
-
Isotope Labeling:
-
To initiate labeling, pellet the cells and replace the medium with fresh glutamine-free medium containing a known concentration of L-Glutamine-¹⁵N₁ (e.g., 2 mM).[6]
-
Incubate the cells for the desired time points.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Sample Processing:
-
Follow the same sample processing steps as described in Protocol 1 (steps 5a-5d).
-
Data Acquisition by LC-MS
Liquid chromatography-mass spectrometry is the primary analytical technique for detecting and quantifying isotopically labeled metabolites.[1]
Caption: A simplified workflow for LC-MS based metabolomics analysis.
General LC-MS Parameters:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites.[1]
-
Mass Spectrometer: A high-resolution mass spectrometer is crucial to accurately resolve different isotopologues.[1]
-
Ionization Mode: Data should be acquired in both positive and negative ionization modes to cover a broader range of metabolites.[1]
-
Scan Mode: Full scan mode is used to capture all ions within a specified mass range.
Data Analysis and Interpretation
The analysis of stable isotope tracing data involves several computational steps to extract meaningful biological information.
Data Analysis Workflow:
-
Raw Data Processing: Convert raw LC-MS data files to an open format (e.g., .mzXML).[8]
-
Peak Picking and Alignment: Identify and align metabolic features across different samples.
-
Isotopologue Distribution Analysis: Determine the relative abundance of each isotopologue for a given metabolite. This involves correcting for the natural abundance of stable isotopes.[9][10]
-
Metabolic Flux Analysis (MFA): Computational modeling can be used to estimate the rates (fluxes) of metabolic pathways that best explain the observed labeling patterns.[1]
Data Visualization:
-
Escher-Trace: An open-source web application for visualizing stable isotope tracing data on metabolic pathway maps.[9][11]
-
MetaboAnalyst: A web-based platform for comprehensive metabolomics data analysis, including functional enrichment analysis.[12]
Caption: A schematic of the data analysis pipeline for stable isotope tracing metabolomics.
Quantitative Data Summary
The results of a stable isotope tracing experiment are typically summarized in tables that show the fractional contribution of the tracer to various metabolites over time.
Table 1: Fractional Contribution of ¹³C from [U-¹³C]-Glucose to Central Carbon Metabolites
| Metabolite | Time Point 1 (e.g., 1 hr) | Time Point 2 (e.g., 4 hr) | Time Point 3 (e.g., 24 hr) |
| Glycolysis | |||
| Pyruvate | 0.85 ± 0.05 | 0.95 ± 0.03 | 0.98 ± 0.02 |
| Lactate | 0.82 ± 0.06 | 0.93 ± 0.04 | 0.97 ± 0.02 |
| TCA Cycle | |||
| Citrate | 0.60 ± 0.08 | 0.85 ± 0.05 | 0.92 ± 0.04 |
| α-Ketoglutarate | 0.55 ± 0.07 | 0.80 ± 0.06 | 0.88 ± 0.05 |
| Malate | 0.58 ± 0.07 | 0.82 ± 0.05 | 0.90 ± 0.04 |
Data are represented as the fraction of the metabolite pool labeled with ¹³C ± standard deviation.
Table 2: Fractional Contribution of ¹⁵N from L-Glutamine-¹⁵N₁ to Nitrogen-Containing Metabolites
| Metabolite | Time Point 1 (e.g., 4 hr) | Time Point 2 (e.g., 12 hr) | Time Point 3 (e.g., 24 hr) |
| Amino Acids | |||
| Glutamate | 0.90 ± 0.04 | 0.98 ± 0.02 | 0.99 ± 0.01 |
| Aspartate | 0.45 ± 0.06 | 0.75 ± 0.05 | 0.85 ± 0.04 |
| Nucleotides | |||
| AMP | 0.25 ± 0.05 | 0.50 ± 0.07 | 0.65 ± 0.06 |
| GMP | 0.30 ± 0.06 | 0.55 ± 0.08 | 0.70 ± 0.07 |
Data are represented as the fraction of the metabolite pool labeled with ¹⁵N ± standard deviation.
Conclusion
Stable isotope tracing metabolomics is a sophisticated and informative technique for dissecting the complexities of cellular metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments, leading to a deeper understanding of metabolic function in health and disease. Careful experimental design, meticulous sample handling, and appropriate data analysis are all critical for obtaining high-quality, interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Software | Metallo Lab - Salk Institute for Biological Studies [metallo.salk.edu]
- 12. MetaboAnalyst [metaboanalyst.ca]
Application Notes and Protocols for the Mass Spectrometric Analysis of 13C5,d1-Ketoisovalerate
Introduction
Alpha-ketoisovalerate (α-KIV), a branched-chain keto acid, is a key intermediate in the metabolic pathway of the essential amino acid valine.[1][2] Elevated levels of α-KIV in biological fluids can be indicative of metabolic disorders related to branched-chain amino acid metabolism, such as Maple Syrup Urine Disease (MSUD).[2] Consequently, accurate and precise quantification of α-KIV is crucial for clinical diagnostics and metabolic research. Isotope dilution mass spectrometry is the gold standard for such quantification, utilizing a stable isotope-labeled internal standard like 13C5,d1-ketoisovalerate to correct for sample matrix effects and variations during sample preparation and analysis.[3][4]
This document provides detailed application notes and experimental protocols for the preparation of biological samples for the analysis of α-ketoisovalerate using 13C5,d1-ketoisovalerate as an internal standard, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Context of α-Ketoisovalerate
α-Ketoisovalerate is formed from the transamination of valine. It is a critical node in metabolism, feeding into pathways for gluconeogenesis and serving as a precursor for the synthesis of other molecules.[5][6][7] Understanding its position in metabolic pathways is essential for interpreting quantitative data.
Caption: Metabolic pathway of Valine to α-Ketoisovalerate.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known quantity of an isotopically labeled version of the analyte (the "internal standard") to the sample at the beginning of the sample preparation process.[3] In this case, 13C5,d1-ketoisovalerate serves as the internal standard for the endogenous, unlabeled α-ketoisovalerate. Because the internal standard is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and injection. The ratio of the mass spectrometer signal of the analyte to the internal standard is then used to calculate the concentration of the endogenous analyte, providing a highly accurate and precise measurement.[4]
Experimental Protocols
Sample preparation is a critical step for achieving reliable results in mass spectrometry.[8][9] The choice between GC-MS and LC-MS/MS analysis will dictate the specific preparation workflow, particularly the need for derivatization.
Caption: General workflow for sample preparation.
Protocol 1: Extraction from Serum or Plasma
This protocol is suitable for both GC-MS and LC-MS/MS workflows.
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the sample.
-
Internal Standard Spiking: Add a known amount of 13C5,d1-ketoisovalerate solution (e.g., 10 µL of a 100 µM solution in methanol) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 400 µL of ice-cold methanol. This step serves to precipitate proteins and extract small molecule metabolites.[10][11]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet. This supernatant contains the α-ketoisovalerate.
-
Proceed to Derivatization (Protocol 2 for GC-MS) or Direct Analysis (Protocol 3 for LC-MS/MS).
Protocol 2: Derivatization for GC-MS Analysis
For analysis by GC-MS, α-ketoisovalerate must be derivatized to increase its volatility and thermal stability.[12] A two-step process involving methoximation followed by silylation is commonly used to protect the keto and carboxylic acid groups, respectively.[13][14]
-
Drying: Place the supernatant from Protocol 1 into a vacuum concentrator or under a gentle stream of nitrogen to evaporate the solvent completely. Ensure the sample is completely dry, as moisture interferes with the silylation reaction.[14]
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes. This step protects the ketone group and prevents the formation of multiple isomers.[13][14]
-
-
Silylation:
-
Analysis: After cooling to room temperature, transfer the sample to a GC vial with an insert. The sample is now ready for injection into the GC-MS system.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
LC-MS/MS methods often do not require derivatization, offering a simpler and faster sample preparation workflow.[10][15]
-
Evaporation (Optional): The supernatant from Protocol 1 can be evaporated to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of 10% acetonitrile (B52724) in water).
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an LC vial.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
Data Presentation
The performance of the analytical method should be validated to ensure accuracy and reliability. Key quantitative parameters are summarized below, based on typical values reported in the literature for keto acid analysis.
Table 1: Typical Quantitative Method Performance
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Linearity (R²) | > 0.995 | [10][15] |
| Limit of Quantitation (LOQ) | 0.06 - 0.25 µmol/L (Serum) | [10][11] |
| Recovery | 78% - 115% | [10][11][15] |
| Inter/Intra-day Precision (RSD) | < 10% |[10] |
Table 2: Example Mass Spectrometry Parameters Note: Exact m/z values will depend on the derivatization method (for GC-MS) or adduct ion (for LC-MS/MS).
| Compound | Analysis Method | Precursor Ion (m/z) | Product Ion (m/z) |
| α-Ketoisovalerate | LC-MS/MS (Negative Ion) | 115.05 | 71.06 |
| 13C5,d1-Ketoisovalerate | LC-MS/MS (Negative Ion) | 121.07 | 76.08 |
| α-KIV (MeOx-TMS Deriv.) | GC-MS (EI) | 246 (M-15) | 144 |
| 13C5,d1-KIV (MeOx-TMS Deriv.) | GC-MS (EI) | 252 (M-15) | 149 |
References
- 1. researchgate.net [researchgate.net]
- 2. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]
- 3. youtube.com [youtube.com]
- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P. aeruginosa Metabolome Database: a-Ketoisovaleric acid (PAMDB000004) [pseudomonas.umaryland.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Note: LC-MS Method for Detecting ¹³C₅,d₁-α-Ketoisovalerate Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes within biological systems.[1] By introducing a labeled substrate, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of cellular metabolism.[2] α-Ketoisovalerate (KIV) is a branched-chain keto acid (BCKA) that serves as a key intermediate in the metabolism of the essential amino acid valine.[3][4] Elevated levels of BCKAs are associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD).[4] This application note provides a detailed protocol for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to trace the metabolic fate of ¹³C₅,d₁-α-ketoisovalerate in cell culture.
Principle This method employs a stable isotope-labeled tracer, ¹³C₅,d₁-α-ketoisovalerate, which is introduced into a biological system (e.g., cell culture). The labeled KIV is taken up by the cells and metabolized. Through transamination, it can be converted into ¹³C₅,d₁-valine, which can then be incorporated into proteins or other metabolic pathways. By tracking the mass shift corresponding to the heavy isotopes, LC-MS can specifically detect and quantify the labeled metabolites against the background of their unlabeled, endogenous counterparts. This allows for the precise measurement of metabolic flux through the valine pathway. The workflow involves cell labeling, metabolite extraction, chromatographic separation via HPLC, and detection using tandem mass spectrometry (MS/MS).
Metabolic Pathway of α-Ketoisovalerate
Caption: Metabolic fate of ¹³C₅,d₁-α-ketoisovalerate tracer.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is a general guideline and should be adapted for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
¹³C₅,d₁-α-ketoisovalerate (custom synthesis or commercial source)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing base medium (lacking endogenous valine for optimal tracing) with a known concentration of ¹³C₅,d₁-α-ketoisovalerate (e.g., 100-200 µM).
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove residual medium.
-
Add the prepared labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolite labeling.
-
Metabolite Extraction
This protocol uses cold methanol (B129727) precipitation, a simple and effective method for quenching metabolism and extracting polar metabolites.[5][6]
Materials:
-
Ice-cold 80% Methanol (HPLC grade) in water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching and Extraction:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.[6]
-
Scrape the cells and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation: Incubate the tubes at -80°C for at least 30 minutes to facilitate protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. Avoid disturbing the pellet.
-
Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until LC-MS analysis.
LC-MS/MS Analysis
Reconstitution:
-
Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to LC-MS vials for analysis.
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole MS or equivalent Q-TOF instrument.[3][5]
Chromatographic Conditions: A method adapted from a published protocol for branched-chain keto acids is presented below.[3][5]
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm[3][5] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[3][5] |
| Mobile Phase B | Acetonitrile[3][5] |
| Gradient | 0-1 min (2% B), 1-5 min (2-98% B), 5-7 min (98% B), 7.1-10 min (2% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions (Negative Ion Mode for KIV):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 300°C |
| Gas Flow | 14 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions: The following table lists the theoretical m/z for precursor and product ions. These should be empirically optimized on the specific instrument used.
| Analyte | Precursor Ion [M-H]⁻ | Product Ion (Qualifier) | Collision Energy (eV) |
| α-Ketoisovalerate (Endogenous) | 115.0 | 71.0 (C₃H₃O₂)⁻ | 10 |
| ¹³C₅,d₁-α-Ketoisovalerate | 121.1 | 75.0 (¹³C₃H₂O₂)⁻ | 10 |
| Valine (Endogenous) [M+H]⁺ | 118.1 | 72.1 (C₄H₈N)⁺ | 15 |
| ¹³C₅,d₁-Valine [M+H]⁺ | 124.1 | 78.1 (¹³C₄H₇DN)⁺ | 15 |
| (Note: Valine analysis requires a separate run in positive ion mode or use of a polarity-switching method.) |
Data and Results
Method Performance
The performance of the analytical method should be validated. The table below shows typical performance characteristics for the analysis of unlabeled BCKAs.[3][5]
| Parameter | α-Ketoisovalerate (KIV) | Reference |
| Linearity Range | 0.1 - 100 µmol/L | [3] |
| Correlation Coefficient (R²) | > 0.998 | [3] |
| Limit of Quantitation (LOQ) | Serum: 0.06 - 0.23 µmol/L[3][5] | [3][5] |
| Muscle: 0.09 - 0.27 nmol/g[3][5] | [3][5] | |
| Recovery | 78.4% - 114.3% | [3][5] |
| Precision (RSD%) | < 9.7% | [3][5] |
Representative Data Analysis
Data should be analyzed using appropriate software (e.g., Agilent MassHunter) to integrate peak areas for both the labeled (M+6 for KIV) and unlabeled (M+0) forms of each metabolite. The fractional enrichment or isotopic labeling can then be calculated.
Fractional Enrichment (%) = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] x 100
| Time Point | Metabolite | Unlabeled Peak Area (M+0) | Labeled Peak Area (M+6) | Fractional Enrichment (%) |
| 1 hour | α-Ketoisovalerate | 1.5 x 10⁵ | 8.2 x 10⁶ | 98.2 |
| Valine | 4.8 x 10⁶ | 1.1 x 10⁵ | 2.2 | |
| 8 hours | α-Ketoisovalerate | 1.2 x 10⁵ | 8.5 x 10⁶ | 98.6 |
| Valine | 3.1 x 10⁶ | 2.9 x 10⁶ | 48.3 |
Experimental Workflow Diagram
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Labeling with Sodium 3-methyl-2-oxobutanoate-13C5,d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate, is a key intermediate in the metabolism of the branched-chain amino acid valine.[1][2][3] Its stable isotope-labeled form, Sodium 3-methyl-2-oxobutanoate-13C5,d1, serves as a powerful tracer for in vivo metabolic studies. This compound allows researchers to track the metabolic fate of α-ketoisovalerate and its downstream products, providing insights into branched-chain amino acid metabolism, mitochondrial function, and related disease states.[4][5] The use of stable isotopes offers a safe and non-radioactive method to dynamically visualize metabolic pathways.[4]
This document provides detailed application notes and a comprehensive protocol for conducting in vivo labeling studies using this compound.
Applications
-
Branched-Chain Amino Acid (BCAA) Metabolism: Elucidate the in vivo kinetics of valine and α-ketoisovalerate metabolism, including transamination and oxidative decarboxylation.[1]
-
Mitochondrial Function: As the breakdown of BCAAs occurs within the mitochondria, this tracer can be used to assess the function of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Disease Research: Investigate metabolic dysregulation in diseases such as Maple Syrup Urine Disease (MSUD), where the catabolism of BCAAs is impaired, leading to the accumulation of α-ketoisovalerate.[2][3]
-
Drug Development: Evaluate the effect of therapeutic agents on BCAA metabolism and mitochondrial function.[4]
-
Neurobiology: Study the neurotoxic effects of elevated α-ketoisovalerate levels in the central nervous system.[2]
-
Microbiome Research: In microbial systems like E. coli, α-ketoisovalerate is a precursor to pantothenic acid (Vitamin B5).[6][7][8] This tracer can be used to study this biosynthetic pathway.
Signaling Pathways and Metabolic Fate
This compound, once introduced into the system, will enter the metabolic pool of α-ketoisovalerate. Its primary metabolic fates include:
-
Reversible Transamination: It can be transaminated to form 13C5,d1-labeled valine.
-
Oxidative Decarboxylation: It is a substrate for the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH), which converts it to isobutyryl-CoA. The 13C-labeled isobutyryl-CoA can then enter further metabolic pathways, including the Krebs cycle.
Metabolic fate of this compound.
Experimental Protocol
This protocol outlines a general procedure for an in vivo labeling study in a rodent model. It should be adapted based on the specific research question, animal model, and available analytical instrumentation.
Materials
-
This compound (ensure high purity)
-
Sterile saline solution (0.9% NaCl)
-
Experimental animals (e.g., mice or rats)
-
Anesthetic
-
Syringes and needles for injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue collection tools (forceps, scalpels)
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenizer
-
Metabolite extraction buffers (e.g., 80% methanol)
-
Centrifuge
-
LC-MS/MS system
Procedure
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to the desired concentration. The exact concentration will depend on the experimental design and animal weight.
-
Ensure the solution is sterile, for example by passing it through a 0.22 µm filter.
-
-
Animal Preparation and Dosing:
-
Acclimate animals to the experimental conditions.
-
Fast animals overnight to reduce variability from dietary intake, if appropriate for the study.
-
Anesthetize the animal according to approved institutional protocols.
-
Administer the dosing solution. Common routes of administration for stable isotope tracers include intravenous (IV) injection for rapid distribution or intraperitoneal (IP) injection.[9] A bolus injection or a primed-continuous infusion can be used depending on the desired metabolic state (steady-state vs. dynamic flux).[5]
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) to determine the pharmacokinetic profile of the tracer.
-
At the designated endpoint of the study, collect tissues of interest (e.g., liver, muscle, brain).
-
Immediately snap-freeze tissues in liquid nitrogen to quench metabolic activity.[10]
-
Store all samples at -80°C until analysis.
-
-
Metabolite Extraction:
-
For blood samples, centrifuge to separate plasma. Precipitate proteins and extract metabolites using a cold solvent like 80% methanol.
-
For tissue samples, homogenize the frozen tissue in a cold extraction buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a targeted LC-MS/MS method to detect and quantify the 13C-labeled isotopologues of α-ketoisovalerate, valine, and other downstream metabolites.[9]
-
Develop a multiple reaction monitoring (MRM) method for each metabolite and its labeled counterpart.
-
References
- 1. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-Methyl-2-oxobutanoic acid | 759-05-7 [smolecule.com]
- 3. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sodium 3-methyl-2-oxobutanoate-13C5 | 稳定同位素 | MCE [medchemexpress.cn]
- 9. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols for Tracking Branched-Chain Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles beyond protein synthesis, acting as key regulators of metabolic signaling pathways.[1][2] Dysregulation of BCAA metabolism has been implicated in various pathological conditions, including metabolic diseases like obesity and type 2 diabetes, as well as in the progression of certain cancers.[2][3][4] Therefore, the ability to accurately track and quantify BCAA metabolism is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.
These application notes provide detailed protocols for state-of-the-art techniques used to monitor BCAA metabolism, including stable isotope tracing coupled with mass spectrometry and real-time metabolic analysis using Seahorse XF technology.
BCAA Metabolic Pathway
The catabolism of BCAAs is a multi-step process primarily initiated in skeletal muscle, unlike most other amino acids that are metabolized in the liver.[5][] The initial step is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which converts BCAAs into their corresponding branched-chain α-keto acids (BCKAs).[2] The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][7] The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, mediated by BCKDH kinase (BCKDK) and protein phosphatase 2Cm (PPM1K), respectively.[7][8]
Quantitative Data on BCAA Metabolism
The following tables summarize key quantitative data related to BCAA concentrations in different biological matrices and the kinetic properties of the primary enzymes involved in their catabolism.
Table 1: Plasma BCAA Concentrations in Healthy and Disease States
| Species | Condition | Leucine (µM) | Isoleucine (µM) | Valine (µM) | Reference |
| Human | Healthy | 76.7 - 159.5 | 36.4 - 85.0 | 143.0 - 287.0 | [9] |
| Human | Insulin (B600854) Resistant | ~120 - 137 | - | - | [10] |
| Rat | Lean | ~150 | ~75 | ~200 | [10] |
| Rat | Obese | ~250 | ~125 | ~300 | [10] |
Table 2: Tissue BCAA and BCKA Concentrations in Rats
| Tissue | Analyte | Lean (nmol/g) | Obese (nmol/g) | Reference |
| Muscle | Leucine | ~200 | ~300 | [10] |
| Isoleucine | ~100 | ~150 | [10] | |
| Valine | ~250 | ~350 | [10] | |
| KIC | ~10 | ~20 | [10] | |
| KIV | ~15 | ~25 | [10] | |
| KMV | ~10 | ~15 | [10] | |
| Liver | Leucine | ~250 | ~350 | [10] |
| Isoleucine | ~125 | ~175 | [10] | |
| Valine | ~300 | ~400 | [10] | |
| KIC | ~5 | ~10 | [10] | |
| KIV | ~10 | ~15 | [10] | |
| KMV | ~5 | ~10 | [10] |
KIC: α-ketoisocaproate, KIV: α-ketoisovalerate, KMV: α-keto-β-methylvalerate
Experimental Protocols
Protocol 1: Stable Isotope Tracing of BCAA Metabolism in Cultured Cells
This protocol describes the use of uniformly carbon-13 labeled BCAAs ([U-¹³C]-BCAAs) to trace their metabolic fate in cultured cells.
Materials:
-
Cell line of interest
-
BCAA-free cell culture medium (e.g., DMEM)
-
[U-¹³C]-Leucine, [U-¹³C]-Isoleucine, [U-¹³C]-Valine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Stable isotope-labeled internal standards (e.g., L-Leucine-d10)[11]
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Prepare labeling medium by supplementing BCAA-free base medium with [U-¹³C]-BCAAs at the desired concentration and dFBS.
-
Aspirate the standard culture medium, wash the cells once with PBS, and replace it with the pre-warmed labeling medium.[12]
-
Incubate the cells for a specific duration (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into downstream metabolites.[12]
-
-
Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.[12]
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well of a 6-well plate.[12]
-
Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[12]
-
Vortex vigorously for 1 minute and incubate at -20°C for at least 30 minutes to precipitate proteins.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[12]
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Prepare samples for injection by adding stable isotope-labeled internal standards to the extracted metabolites.[5]
-
Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable buffer (e.g., 0.1% formic acid in water).[5]
-
Inject the sample into the LC-MS/MS system.
-
Separate metabolites using a suitable liquid chromatography column (e.g., reversed-phase C18).[5]
-
Detect and quantify the mass isotopologue distributions of BCAA-derived metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[13]
-
Protocol 2: Seahorse XF Real-Time ATP Rate Assay
This protocol measures the rates of ATP production from mitochondrial respiration and glycolysis in real-time, providing insights into the cellular energetic response to BCAA metabolism.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Real-Time ATP Rate Assay Kit (containing oligomycin and rotenone/antimycin A)
-
Seahorse XF Base Medium
-
Substrates of interest (e.g., glucose, glutamine, BCAAs)
Procedure:
-
Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[14]
-
Seed cells into a Seahorse XF cell culture microplate and culture until they reach the desired density.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with the substrates of interest. Warm the medium to 37°C and adjust the pH to 7.4.[15]
-
Reconstitute the oligomycin and rotenone/antimycin A inhibitors according to the kit instructions.
-
-
Assay Execution:
-
Remove the cell culture medium and wash the cells with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.[14]
-
Load the hydrated sensor cartridge with the prepared inhibitors.
-
Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will calibrate and then measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[16]
-
The instrument will then sequentially inject oligomycin (to inhibit mitochondrial ATP synthase) and a mixture of rotenone and antimycin A (to inhibit Complex I and III of the electron transport chain), measuring OCR and ECAR after each injection.[15][16]
-
-
Data Analysis:
-
The Seahorse XF software calculates the mitochondrial ATP production rate (mitoATP) from the oligomycin-sensitive OCR and the glycolytic ATP production rate (glycoATP) from the proton efflux rate (PER).[14][16]
-
The total ATP production rate is the sum of mitoATP and glycoATP.[15]
-
Normalize the data to cell number or protein concentration.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to investigate the intricate role of BCAA metabolism in health and disease. By employing these advanced techniques, scientists can gain deeper insights into the metabolic reprogramming that occurs in various pathological states, paving the way for the identification of novel biomarkers and the development of targeted therapeutic strategies.
References
- 1. Seahorse XF real-time ATP rate assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 7. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in plasma-concentration ratios of branched-chain amino acids in acute and convalescent phases of bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of 13C5,d1-α-Ketoisovalerate
Welcome to the technical support center for stable isotope tracing experiments using 13C5,d1-α-ketoisovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to low tracer incorporation in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low incorporation of 13C5,d1-α-ketoisovalerate into downstream metabolites like valine, leucine (B10760876), or branched-chain fatty acids?
A1: Low incorporation of 13C5,d1-α-ketoisovalerate (KIV) can stem from several factors related to experimental setup, cell biology, and analytical procedures. The primary areas to investigate are:
-
Cellular Uptake and Metabolism: The transport of KIV into the cell might be inefficient, or the intracellular pool of unlabeled KIV could be large, diluting the tracer. Additionally, the metabolic pathways utilizing KIV may be inactive or slow in your specific cell type or condition.
-
Experimental Conditions: Key parameters such as the concentration of the tracer, the duration of the labeling period, and the composition of the cell culture medium are critical. For instance, failure to reach an isotopic steady state is a common issue that can lead to misinterpretation of labeling data.[1]
-
Sample Handling and Preparation: Suboptimal procedures for quenching metabolism, extracting metabolites, or sample storage can lead to the degradation of labeled compounds or the introduction of contaminants.[1]
-
Analytical Issues: Problems with the mass spectrometer, such as low signal intensity or background noise, can obscure the detection of labeled species.[1] Incorrect data processing, including improper correction for the natural abundance of 13C, can also lead to inaccurate results.[2]
Q2: What are the primary metabolic fates of α-ketoisovalerate in cells?
A2: α-Ketoisovalerate is a branched-chain keto acid that serves as a key intermediate in amino acid metabolism.[3] Its primary fates include:
-
Transamination to Valine: KIV can be converted to the amino acid valine through a transamination reaction, often using glutamate (B1630785) as the amino group donor.[4]
-
Precursor for Leucine Synthesis: KIV is a precursor for the synthesis of leucine through a multi-step enzymatic pathway.[3][4]
-
Primer for Branched-Chain Fatty Acid (BCFA) Synthesis: KIV can be decarboxylated to produce primers, such as 2-methylpropanyl-CoA, which are used for the synthesis of BCFAs.[5]
-
Catabolism: KIV can be further broken down, and in some organisms, it can be converted into isobutyraldehyde.[6][7]
Q3: How can I determine if my experiment has reached an isotopic steady state?
A3: A fundamental assumption for many metabolic flux analyses is that the system has reached an isotopic steady state, meaning the isotopic labeling of intracellular metabolites is no longer changing over time.[1] To verify this, you should perform a time-course experiment. Collect samples at multiple time points after introducing the 13C5,d1-KIV tracer and measure the isotopic enrichment of key downstream metabolites. If the labeling percentage remains constant across the later time points, the system has likely reached a steady state. If labeling is still increasing, you may need to extend your incubation period.[1]
Q4: How can issues with my mass spectrometry analysis affect the interpretation of my results?
A4: Accurate labeling measurements are fundamental for reliable flux estimations.[1] Common sources of error in mass spectrometry include background noise, low signal intensity, and overlapping peaks from co-eluting compounds.[1] These issues can make it difficult to accurately quantify the mass isotopologue distribution of your metabolites. Furthermore, if your flux confidence intervals are very wide, it may indicate high measurement noise or that the tracer you've chosen isn't providing sufficient labeling information to resolve the fluxes of interest.[1][2]
Troubleshooting Guide
If you are experiencing low incorporation of your tracer, follow this systematic guide to identify the potential cause.
Step 1: Review Your Experimental Design and Cell Culture Conditions
-
Cell Health: Ensure cells are healthy, viable, and in a logarithmic growth phase. Metabolic activity can be significantly altered in stressed or senescent cells.
-
Media Composition: Standard culture media may contain high concentrations of unlabeled valine and leucine, which will compete with the synthesis of labeled amino acids from your tracer. Consider using a custom medium with controlled amino acid concentrations. Using dialyzed fetal bovine serum can also help reduce unlabeled metabolites.
-
Tracer Concentration: The concentration of 13C5,d1-KIV may be too low to result in significant labeling. Perform a dose-response experiment to determine the optimal tracer concentration for your system.
-
Labeling Duration: As mentioned in the FAQs, your labeling time may be insufficient to reach an isotopic steady state.[1] Perform a time-course experiment to establish the correct duration.
Step 2: Evaluate Sample Preparation and Analytical Procedures
-
Metabolite Extraction: Use a validated and highly reproducible protocol for metabolite extraction. A common method for polar metabolites involves using ice-cold 80% methanol (B129727).[8] Ensure quenching of metabolism is rapid and complete to prevent metabolic activity after sample collection.
-
Instrument Performance: Regularly check the performance of your mass spectrometer to ensure it is calibrated and functioning optimally.
-
Data Acquisition: Verify that your MS method is set up to detect the expected mass shifts for your metabolites of interest.
Step 3: Scrutinize Data Processing and Interpretation
-
Natural Isotope Abundance Correction: Ensure that you are correctly correcting your raw mass spectrometry data for the natural abundance of 13C and other isotopes.[2] Failure to do so will lead to an underestimation of tracer incorporation.
-
Metabolic Model: The metabolic network model used for flux analysis is a critical component.[1] An incomplete or incorrect model, such as one missing relevant reactions or cellular compartments, can lead to a poor fit between your simulated and measured data.[1][2]
Quantitative Data Summary
The following table outlines potential causes for low incorporation and the expected observations in your mass spectrometry data. The fractional enrichment values are illustrative and will vary based on the cell type, experimental conditions, and specific metabolite.
| Potential Cause | Example Observation in Mass Spec Data (Illustrative) | Recommended Action |
| High Extracellular Unlabeled Valine/Leucine | Low fractional enrichment in intracellular Val (e.g., <5% M+5) and Leu (e.g., <5% M+5) despite adequate tracer uptake. | Use custom media with low/no valine and leucine. Use dialyzed serum. |
| Poor Cellular Uptake of KIV | Low levels of intracellular 13C5,d1-KIV (M+6). Low enrichment in all downstream metabolites. | Increase tracer concentration; verify cell health. Check literature for known transporters or uptake mechanisms in your cell type. |
| Insufficient Labeling Time | Fractional enrichment of downstream metabolites (e.g., Val, Leu) is still increasing at your final time point. | Perform a time-course experiment to determine when isotopic steady state is reached.[1] |
| Inactive Downstream Pathway | Good labeling of intracellular KIV, but very poor labeling of a specific downstream product (e.g., branched-chain fatty acids). | Investigate the expression and activity of enzymes in the specific pathway (e.g., via proteomics or gene expression analysis). |
| Incorrect Data Processing | Negative calculated fractional enrichment values after correction for natural isotope abundance. | Review and validate your data correction algorithm. Ensure you are using the correct chemical formulas for metabolites.[2] |
Experimental Protocols
Protocol 1: General 13C5,d1-α-Ketoisovalerate Tracing Experiment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Media Preparation: Prepare the experimental medium. For optimal results, use a chemically defined medium containing a known concentration of 13C5,d1-α-ketoisovalerate. If using serum, dialyzed fetal bovine serum is recommended to reduce the concentration of unlabeled amino acids.
-
Tracer Introduction: When cells reach the desired confluency, remove the existing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed experimental medium containing the 13C5,d1-KIV tracer.
-
Incubation: Incubate the cells for the predetermined duration required to reach isotopic steady state (as determined by a prior time-course experiment).[1]
-
Metabolite Quenching and Extraction: At the end of the incubation, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then immediately add ice-cold 80% methanol to the culture plate.[8] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Processing: Vortex the cell lysate vigorously. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.[8] Transfer the supernatant, which contains the metabolites, to a new tube.
-
Storage: Dry the metabolite extracts using a vacuum concentrator and store them at -80°C until analysis.[8]
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent for your chromatography method (e.g., a buffer compatible with HILIC or reversed-phase chromatography).
-
Chromatography: Separate the metabolites using a suitable LC method. For polar metabolites like amino acids and keto acids, HILIC is often a good choice.
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of resolving different isotopologues.
-
Data Analysis: Process the raw data to identify peaks and determine the mass isotopologue distributions for KIV, valine, leucine, and other relevant metabolites. Correct the raw data for the natural abundance of heavy isotopes to determine the true fractional enrichment from the tracer.
Visualizations
Metabolic Pathways
Caption: Key metabolic pathways utilizing α-ketoisovalerate within the cell.
Experimental Workflow
Caption: A typical workflow for a stable isotope tracing experiment.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. P. aeruginosa Metabolome Database: alpha-Ketoisovaleric acid (PAMDB000606) [pseudomonas.umaryland.edu]
- 4. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. α-Ketoisovaleric acid - Wikipedia [en.wikipedia.org]
- 7. Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tracer Concentration for Metabolic Labeling
Welcome to the technical support center for optimizing tracer concentration in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed protocols for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing tracer concentration crucial for my metabolic labeling experiment?
A1: Optimizing the tracer concentration is a critical step to ensure the success of your metabolic labeling experiment for several reasons:
-
Maximizing Signal-to-Noise Ratio: Sufficient tracer incorporation is necessary to generate a strong signal that can be distinguished from background noise during analysis by mass spectrometry or other detection methods.
-
Avoiding Metabolic Perturbations: Introducing a high concentration of a metabolic intermediate can perturb the very pathways you are trying to study. Optimization helps to ensure that the tracer is acting as a probe rather than a significant metabolic effector.
-
Cost-Effectiveness: Isotope-labeled tracers can be expensive. Using the lowest effective concentration minimizes experimental costs.
Q2: What are the initial signs that my tracer concentration may be suboptimal?
A2: Several indicators can suggest that your tracer concentration is not optimized:
-
Low Signal Intensity: If the signal from your labeled molecules is weak or indistinguishable from the background, your tracer concentration may be too low.
-
Cellular Stress or Death: Observable changes in cell morphology, a decrease in proliferation rate, or a significant increase in cell death (as measured by a viability assay) can indicate that the tracer concentration is too high and causing toxicity.[1][2]
-
Incomplete Labeling: If mass spectrometry analysis shows a low percentage of incorporation of the heavy isotope, the tracer concentration or incubation time may be insufficient. For techniques like SILAC, a labeling efficiency of at least 97% is recommended, which is typically achieved after at least five cell doublings.
-
Unexpected Metabolic Phenotypes: If you observe significant and unexpected changes in cellular metabolism that are not related to your experimental question, it could be a result of the tracer perturbing the system.
Q3: How do I determine the optimal tracer concentration for my specific cell line and experiment?
A3: The optimal tracer concentration is cell-type and experiment-dependent. A systematic approach involving a dose-response experiment is the most reliable method. This typically involves:
-
Literature Review: Start by reviewing published studies that have used the same or similar tracers and cell lines to determine a starting range of concentrations.
-
Toxicity Assay: Perform a toxicity or viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration range that is non-toxic to your cells.
-
Titration Experiment: Culture your cells with a range of tracer concentrations (e.g., 5-10 concentrations) for a fixed period.
-
Labeling Efficiency Analysis: Harvest the cells and analyze the degree of tracer incorporation using the appropriate analytical method (e.g., mass spectrometry).
-
Select Optimal Concentration: Choose the lowest concentration that provides a robust and reproducible signal without inducing cytotoxic effects.
Troubleshooting Guides
Issue 1: Low or No Signal from Labeled Molecules
Symptoms:
-
Weak or absent peaks corresponding to labeled metabolites or proteins in mass spectrometry data.
-
Poor fluorescence signal in imaging-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Insufficient Tracer Concentration | Perform a tracer titration experiment. | Increase the tracer concentration incrementally, while monitoring for toxicity. |
| Inadequate Incubation Time | Conduct a time-course experiment. | Harvest cells at multiple time points after tracer addition to determine the optimal labeling duration. |
| Poor Cellular Uptake of Tracer | Verify tracer uptake. | If possible, use an analytical method to measure the intracellular concentration of the tracer. Consider alternative tracers if uptake is inherently low for your cell type. |
| Low Abundance of Target Molecule | Enrich for the protein or metabolite of interest. | Use techniques like immunoprecipitation or fractionation to increase the relative concentration of your target. |
| Inefficient Ionization in Mass Spectrometry | Optimize mass spectrometer settings. | Adjust instrument parameters, such as spray voltage and gas flow, to enhance the signal of your target analyte. |
| Sample Loss During Preparation | Review sample preparation workflow. | Ensure that cleanup and extraction steps are optimized to minimize the loss of labeled molecules. |
Issue 2: Evidence of Cellular Toxicity
Symptoms:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Activation of cellular stress pathways.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Tracer Concentration is too High | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH). | Determine the IC50 of the tracer for your cell line and use a concentration well below this value.[1] |
| Metabolic Stress | Gradually adapt cells to the tracer. | Introduce the tracer to the culture medium in increasing concentrations over several days. |
| Contaminants in Tracer Stock | Use high-purity, certified tracers. | Purchase tracers from reputable suppliers and ensure proper storage to prevent degradation. |
| Prolonged Exposure to Tracer | Optimize incubation time. | Determine the shortest incubation time that provides sufficient labeling to minimize long-term toxic effects. |
Quantitative Data Summary
The optimal tracer concentration can vary significantly based on the tracer, cell type, and experimental goals. The following tables provide recommended starting concentrations for common metabolic labeling reagents. It is crucial to experimentally determine the optimal concentration for your specific system.
Table 1: Recommended Starting Concentrations for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
| Cell Line | "Heavy" L-Arginine (¹³C₆, ¹⁵N₄) | "Heavy" L-Lysine (¹³C₆, ¹⁵N₂) | Reference |
| HeLa | 84 mg/L | 146 mg/L | [3] |
| HEK293 | 84 mg/L | 146 mg/L | [4] |
| A549 | 84 mg/L | 146 mg/L | [5] |
| Jurkat | 84 mg/L | 146 mg/L | [5] |
| hESCs | 30.23 mg/L | 22.20 mg/L | [6] |
Note: These concentrations are for DMEM-based SILAC media. Concentrations may need to be adjusted for other media formulations.
Table 2: Recommended Starting Concentrations for Other Common Metabolic Tracers
| Tracer | Cell Type | Recommended Starting Concentration | Application | Reference |
| [U-¹³C₆]-Glucose | HCT116, MCF7, HeLa | 11 mM (in RPMI 1640) | Metabolomics | [7] |
| L-Azidohomoalanine (AHA) | HeLa | 50 µM | Nascent Protein Synthesis | [3] |
| L-Azidohomoalanine (AHA) | HEK293T, HT22 | 1 mM | Nascent Protein Synthesis | [8] |
| Ac₄ManNAz (azido-sugar) | A549 | 10 µM | Glycan Labeling | [1][2] |
| Ac₄GalNAz (azido-sugar) | CHO, COS-7, HeLa, Jurkat | 50 µM | Glycoprotein Labeling | [9] |
Experimental Protocols
Protocol 1: Determining Optimal Tracer Concentration
This protocol outlines a general procedure for determining the optimal concentration of a metabolic tracer.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Metabolic tracer stock solution
-
Multi-well culture plates (e.g., 96-well for viability, 12-well for labeling)
-
Reagents for viability assay (e.g., MTT, Trypan Blue)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (if required for downstream analysis)
-
Analytical instrument (e.g., plate reader, mass spectrometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Dilution Series: Prepare a serial dilution of the tracer in complete culture medium. It is recommended to test a broad range of concentrations initially (e.g., 0.1 µM to 1 mM).
-
Tracer Incubation: Remove the existing medium from the cells and replace it with the medium containing the different tracer concentrations. Include a "no tracer" control. Incubate for the desired experimental duration (e.g., 24-48 hours).
-
Viability Assay: At the end of the incubation period, perform a viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Determine Non-Toxic Range: Identify the highest tracer concentration that does not significantly reduce cell viability compared to the untreated control.
-
Labeling Efficiency Titration: Based on the non-toxic range, select 5-7 concentrations for a labeling efficiency experiment. Seed cells in a larger format plate (e.g., 12-well).
-
Labeling and Harvesting: Incubate the cells with the selected tracer concentrations for the desired labeling time. After incubation, wash the cells with ice-cold PBS and harvest them for analysis.
-
Analysis: Analyze the samples using the appropriate method (e.g., LC-MS/MS) to determine the percentage of tracer incorporation.
-
Select Optimal Concentration: Choose the lowest concentration that provides a high level of incorporation without affecting cell viability.
Protocol 2: Assessing Tracer Cytotoxicity using MTT Assay
This protocol describes how to perform an MTT assay to evaluate the potential toxicity of a metabolic tracer.[10]
Materials:
-
Cells and culture medium
-
Metabolic tracer
-
96-well culture plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Tracer Treatment: Prepare serial dilutions of the tracer in culture medium and add them to the wells. Include wells with medium only (blank) and cells with medium but no tracer (negative control).
-
Incubation: Incubate the plate for a period that reflects the intended duration of the metabolic labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each tracer concentration relative to the untreated control cells. Plot the cell viability against the tracer concentration to determine the cytotoxic profile.
Visualizations
Caption: Experimental workflow for optimizing tracer concentration.
Caption: Troubleshooting low signal in metabolic labeling experiments.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Poor Signal in 13C Metabolomics
Welcome to the technical support center for troubleshooting low signal in 13C NMR metabolomics. This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during their experiments.[1]
Frequently Asked Questions (FAQs)
Q1: My 13C NMR spectrum has a very low signal-to-noise ratio. What are the most common reasons for this?
A1: Poor signal-to-noise in 13C NMR metabolomics experiments is a frequent issue primarily due to the low natural abundance (about 1.1%) and smaller gyromagnetic ratio of the 13C nucleus compared to 1H.[2][3][4] Several factors can contribute to weak signals:
-
Low Sample Concentration: This is one of the most common reasons for weak signals.[2][5]
-
Insufficient Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans.[1] Not acquiring enough scans will result in a noisy spectrum.
-
Suboptimal Acquisition Parameters: Incorrectly set parameters like pulse angle, relaxation delay (D1), and acquisition time (AQ) can significantly reduce signal intensity.[1][6]
-
Poor Sample Preparation: Issues such as improper sample volume, use of low-quality deuterated solvents, and sample contamination can all lead to poor signal and broadened peaks.[1][2][5][7]
-
Instrumental Issues: An untuned probe or poor shimming can drastically affect signal quality.
Q2: How can I improve the signal of my 13C NMR experiment without modifying the sample itself?
A2: You can significantly improve the signal by optimizing the acquisition parameters of your NMR experiment.[1] Key parameters to consider are the flip angle, relaxation delay (D1), acquisition time (AQ), and the number of scans (NS). For routine 13C NMR, using a 30° flip angle along with a shorter relaxation delay can enhance signal strength compared to a 90° pulse, especially for carbons with long T1 relaxation times.[1][6] Increasing the number of scans will also improve the signal-to-noise ratio, which increases with the square root of the number of scans.[1]
Q3: What advanced techniques can I use to dramatically boost my 13C signal?
A3: For situations where optimizing standard parameters is insufficient, several advanced techniques can provide substantial signal enhancement:
-
Cryoprobes: Cooling the NMR radio frequency detector and preamplifier to cryogenic temperatures (around 20 K) reduces thermal noise by approximately 4-fold, leading to a corresponding gain in signal-to-noise.[7] This can result in a 3-4 fold signal enhancement.[1]
-
Dynamic Nuclear Polarization (DNP): DNP is a hyperpolarization technique that can increase the sensitivity of liquid-state NMR experiments by factors exceeding 10,000.[8] It involves transferring the high polarization of electron spins to the nuclear spins at low temperatures, resulting in a dramatic signal boost upon dissolution and transfer to the NMR spectrometer.[8][9][10][11]
-
Isotopic Labeling: Enriching your sample with 13C-labeled substrates increases the abundance of 13C nuclei, leading to a significant signal increase (10-100 fold).[1][12]
Q4: Can 2D NMR experiments help when my 1D 13C spectrum is too complex or has low signal?
A4: Yes, 2D NMR experiments can be very helpful. While they often require longer acquisition times, they provide valuable structural information and can help resolve overlapping signals.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates 13C nuclei with their directly attached protons. Since it detects the more sensitive 1H nucleus, it is a more sensitive method than direct 13C detection.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between carbons and protons over two or three bonds, which is useful for identifying quaternary carbons and piecing together molecular fragments.[1]
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This is a powerful experiment that directly shows 13C-13C correlations, providing a carbon skeleton of the metabolite. However, it is extremely insensitive at natural abundance due to the low probability of having two adjacent 13C atoms. Isotopic labeling is often necessary for this experiment.[1][8][13]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Signal
This guide provides a step-by-step workflow to identify and resolve the root cause of a poor 13C NMR signal.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MR - Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples [mr.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Impurity in Tracer Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic impurity in their tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isotopic impurity in a tracer experiment?
There are three main sources of isotopic impurity that can affect the accuracy of your results:
-
Isotopic Purity of the Tracer: The stable isotope-labeled compound (the tracer) you are using may not be 100% enriched. It can contain a mixture of isotopologues (molecules with different numbers of heavy isotopes). For example, a U-¹³C glucose tracer might contain molecules with fewer than the expected number of ¹³C atoms.[1][2][3][4]
-
Natural Isotopic Abundance: All elements have naturally occurring stable isotopes. For instance, approximately 1.1% of all carbon atoms in nature are the ¹³C isotope.[1][5] This natural abundance contributes to the mass isotopomer distribution of your target metabolites, independent of the tracer.[1][6][7]
-
Biological and Chemical Background: Unlabeled sources in your experimental system can dilute the tracer. This can include residual unlabeled nutrients in the cell culture medium or contributions from the biological matrix itself.[1]
Q2: How can I assess the isotopic purity of my tracer?
Before beginning your experiment, it is crucial to verify the isotopic purity of your tracer. This can be accomplished using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine both the degree and position of isotopic labeling.[9]
Q3: What is "isotopic steady state" and why is it important?
Isotopic steady state is the point at which the isotopic enrichment of a metabolite of interest remains constant over time. Reaching this state is critical for accurate metabolic flux analysis.[7] The time required to reach isotopic steady state varies depending on the metabolic pathway and the specific metabolite. Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours.[1][10] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific metabolites of interest.[1]
Q4: How does incomplete metabolic quenching introduce errors?
Incomplete or slow quenching of metabolic activity after sample collection can allow enzymatic reactions to continue, which can alter the labeling patterns of your metabolites and lead to inaccurate results.[1] Rapid and effective quenching is essential. This can be achieved by using methods like plunging samples into liquid nitrogen or using very cold organic solvent mixtures.[1]
Troubleshooting Guides
Issue 1: Low or unexpected isotopic enrichment in target metabolites.
-
Possible Cause: Isotopic impurity of the tracer.
-
Possible Cause: Dilution from unlabeled sources.
-
Solution: Whenever possible, use a defined, nutrient-free medium and supplement it with your labeled tracer. If using serum, dialyzed fetal bovine serum (dFBS) is recommended to remove small molecules, including unlabeled nutrients.[11]
-
-
Possible Cause: Insufficient labeling time.
Issue 2: Mass spectrometry data shows unexpected or distorted isotopologue distribution.
-
Possible Cause: Contribution from natural isotopic abundance.
-
Possible Cause: Impurity of the tracer was not accounted for.
-
Possible Cause: In-source fragmentation or adduct formation in the mass spectrometer.
-
Solution: Optimize your mass spectrometry method to minimize in-source fragmentation and ensure you are accurately identifying the parent ion of your metabolite of interest.
-
Data Correction and Analysis
Correcting for both natural isotopic abundance and tracer impurity is a critical step for obtaining accurate results.[2][3] Failure to do so can lead to significant misinterpretation of your data.[3][12]
Available Software for Data Correction:
| Software | Key Features | Reference(s) |
| IsoCorrectoR | R-based tool for correcting MS and MS/MS data for natural abundance and tracer impurity. | [2][3][12][13] |
| AccuCor | A popular tool for correcting for natural isotopic abundance. | [4] |
| IsoCor | Corrects for natural abundance and tracer impurity. | [13][14] |
| PolyMID | Corrects for naturally occurring isotopes in high- and low-resolution data. | [4] |
Experimental Protocols
Protocol 1: Verification of Tracer Isotopic Purity by LC-MS
This protocol provides a general workflow for assessing the isotopic purity of a labeled compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Dissolve the labeled compound in a high-purity solvent (e.g., LC-MS grade water or acetonitrile) to a known concentration.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
-
-
LC Separation:
-
Inject the sample onto an appropriate LC column (e.g., C18 for nonpolar compounds, HILIC for polar compounds).
-
Use a gradient of mobile phases to separate the compound of interest from any potential impurities.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent from the LC column using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in full scan mode to observe the full isotopic distribution of the compound.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
Compare the observed isotopic distribution to the theoretical distribution for a 100% enriched compound.
-
Visualizations
Caption: Experimental workflow for minimizing isotopic impurity.
Caption: Troubleshooting low isotopic enrichment.
Caption: Data correction pathway for accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Correcting for Natural Isotope Abundance in Flux Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance in metabolic flux analysis (MFA) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for natural isotope abundance in metabolic flux analysis?
A1: Correcting for the natural abundance of stable isotopes is a critical step in metabolic flux analysis for several reasons:
-
Accuracy of Flux Calculations: All elements have naturally occurring stable isotopes (e.g., ¹³C is about 1.1% of total carbon). These natural isotopes contribute to the mass isotopomer distribution (MID) of a metabolite, independent of any isotopic labeling from a tracer.[1][2] Failing to correct for this natural abundance will lead to a systematic overestimation of the enrichment from the tracer, resulting in significant errors in the calculated metabolic fluxes.[2][3]
-
Correct Interpretation of Labeling Patterns: The presence of natural isotopes can obscure the true labeling pattern derived from the isotopic tracer.[4] This can lead to misinterpretation of pathway utilization and activity.[5] For instance, the M+1 peak of a metabolite could be due to the incorporation of one ¹³C atom from a tracer or the natural presence of a ¹³C atom in the molecule.
-
Impact of Derivatization: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is often used to make metabolites volatile. These derivatizing agents introduce additional atoms (e.g., carbon, silicon) that also have a natural isotopic distribution, further complicating the measured MIDs.[3] This contribution must also be accounted for.
-
Quantitative Metabolomics: In isotope dilution mass spectrometry-based metabolomics, not correcting for natural isotopes can lead to the underestimation of metabolite concentrations.[3]
Q2: What is the underlying principle of the correction methods?
A2: The correction for natural isotope abundance is typically based on the known binomial distribution of naturally occurring isotopes for each element in a metabolite.[7][8] The core principle is to mathematically "subtract" the contribution of naturally abundant isotopes from the measured mass isotopomer distribution (MID) to determine the true MID that results solely from the incorporation of the isotopic tracer.
This is often implemented using a matrix-based approach.[1][2][9] A correction matrix is constructed that describes the probability of each mass isotopomer (M, M+1, M+2, etc.) occurring naturally for a given elemental composition. By applying the inverse of this matrix to the measured MID vector, the corrected MID vector (representing the tracer-derived labeling) can be calculated.
Q3: What are the common sources of error in natural isotope abundance correction?
A3: Several factors can introduce errors into the correction process:
-
Incorrect Elemental Composition: The correction algorithm relies on the precise elemental formula of the metabolite and any derivatizing agents. An incorrect formula will lead to an inaccurate correction matrix and, consequently, erroneous corrected data.
-
Inaccurate Natural Abundance Values: The calculations use standard values for the natural abundance of isotopes. While generally consistent, slight variations can exist. For highly precise measurements, it may be necessary to use the most up-to-date and accurate abundance values.
-
Ignoring Tracer Impurity: The isotopic tracer itself may not be 100% pure. For example, a U-¹³C glucose tracer might contain a small percentage of unlabeled (¹²C) glucose. This impurity should be accounted for during the correction process, as it can affect the final calculated fluxes.[5]
-
Low Signal-to-Noise Ratio: For metabolites with low abundance, the signal-to-noise ratio of the mass spectrometry data can be poor. This can lead to inaccurate measurement of the MIDs, which will propagate through the correction calculations.
-
Inappropriate Software or Algorithm: Using software that is not suitable for the specific type of data (e.g., applying a low-resolution correction to high-resolution data, or using an algorithm not designed for MS/MS data) can introduce significant errors.[5][10]
Troubleshooting Guides
Issue 1: My corrected data shows negative fractional abundances for some isotopologues.
-
Possible Cause 1: Incorrect Elemental Formula.
-
Troubleshooting Step: Double-check the chemical formula of the metabolite and any derivatives used in the analysis. Ensure that the number of atoms for each element (C, H, N, O, S, etc.) is correct in the input file for your correction software.
-
-
Possible Cause 2: Background Noise.
-
Troubleshooting Step: Examine the raw mass spectra for the metabolite . High background noise, especially at low intensities, can lead to inaccurate peak integration and result in negative values after correction. Consider re-integrating the peaks or using a noise reduction filter if available in your software.
-
-
Possible Cause 3: Inaccurate Blank Subtraction.
-
Troubleshooting Step: If a blank (unlabeled) sample is used for background subtraction, ensure that it is a true representation of the experimental samples, minus the isotopic tracer. Improper blank subtraction can lead to over-correction.
-
Issue 2: The calculated flux values seem biologically implausible after correction.
-
Possible Cause 1: Tracer Impurity Not Accounted For.
-
Troubleshooting Step: Most isotopic tracers are not 100% pure. Check the certificate of analysis for your tracer to determine its isotopic purity. Many correction software packages have an option to input the tracer purity to account for this.[5]
-
-
Possible Cause 2: The system was not at an isotopic steady state.
-
Troubleshooting Step: Most metabolic flux analysis models assume that the system has reached an isotopic steady state, meaning the labeling pattern of metabolites is stable over time.[8] If samples were collected too early, the labeling may still be in a transient phase. A time-course experiment can help determine when a steady state is reached.[11] For non-stationary experiments, specialized algorithms (e.g., INST-MFA) are required.[11]
-
-
Possible Cause 3: Incorrect Metabolic Network Model.
-
Troubleshooting Step: The metabolic network model used for flux calculations must accurately represent the biological system. Missing or incorrect reactions can lead to erroneous flux distributions. Review your network model for completeness and accuracy.
-
Experimental Protocols
Protocol: General Workflow for Natural Isotope Abundance Correction
This protocol outlines the key steps for correcting mass spectrometry data for natural isotope abundance.
-
Sample Preparation and Mass Spectrometry Analysis:
-
Culture cells or organisms with a stable isotope-labeled tracer (e.g., ¹³C-glucose).
-
Include a control group cultured with the corresponding unlabeled substrate.
-
Extract metabolites and perform mass spectrometry (e.g., LC-MS, GC-MS) analysis to obtain the mass isotopomer distributions (MIDs) for metabolites of interest.
-
-
Data Extraction and Formatting:
-
Integrate the raw mass spectrometry data to obtain the intensities or peak areas for each mass isotopomer (M, M+1, M+2, etc.) of a given metabolite.
-
Format the data into a table as required by your chosen correction software. This typically includes columns for the metabolite name, the isotopologue (e.g., M0, M1, M2), and the measured intensity/abundance.
-
-
Correction Using Software:
-
Choose a suitable software tool for natural abundance correction (e.g., IsoCor, IsoCorrectoR, PolyMID-Correct).[5][12][13]
-
Provide the software with the following information:
-
The measured MIDs of your metabolites.
-
The chemical formula of each metabolite.
-
The chemical formula of any derivatizing agents used.
-
The isotopic purity of the tracer.
-
The mass resolution of the instrument (for high-resolution data).[12]
-
-
Run the correction algorithm.
-
-
Data Review and Quality Control:
-
Examine the corrected MIDs. Check for any negative abundance values, which may indicate issues with the raw data or input parameters.
-
Compare the corrected MIDs of your labeled samples to the unlabeled control. The unlabeled control should have a fractional abundance of close to 100% for the M0 isotopologue after correction.
-
-
Downstream Flux Analysis:
-
Use the corrected MIDs as input for your metabolic flux analysis software (e.g., INCA, VANTED) to calculate the metabolic fluxes.[14]
-
Quantitative Data Summary
Table 1: Natural Abundance of Key Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 |
Source: These are generally accepted standard values.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 14. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Labeling Patterns from ¹³C₅,d₁-Ketoisovalerate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹³C₅,d₁-ketoisovalerate in metabolic tracer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring accurate and reliable data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of ¹³C₅,d₁-ketoisovalerate?
The primary and most immediate metabolic fate of α-ketoisovalerate (KIV) is its reversible transamination to the amino acid valine. This reaction is catalyzed by branched-chain amino acid transaminases (BCATs). Subsequently, the newly synthesized ¹³C₅,d₁-valine can be incorporated into proteins or further metabolized. The alternative pathway for KIV is irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which commits the carbon skeleton to the tricarboxylic acid (TCA) cycle.
Q2: Why am I observing a lower-than-expected enrichment of ¹³C in valine?
Several factors can contribute to lower-than-expected ¹³C enrichment in valine:
-
High intracellular valine pools: Large existing pools of unlabeled valine will dilute the ¹³C₅,d₁-valine synthesized from the tracer.
-
Rapid valine turnover: If valine is being rapidly consumed for protein synthesis or other metabolic processes, the steady-state enrichment of the labeled pool may be lower.
-
Limited BCAT activity: The activity of BCAT enzymes can vary between cell types and under different experimental conditions. Low BCAT activity will result in less conversion of ¹³C₅,d₁-ketoisovalerate to ¹³C₅,d₁-valine.
-
Suboptimal tracer concentration: The concentration of ¹³C₅,d₁-ketoisovalerate in the culture medium may be insufficient to achieve significant labeling over the endogenous unlabeled pools.
Q3: I am seeing ¹³C labeling in metabolites seemingly unrelated to valine metabolism. What could be the cause?
The carbon backbone of ¹³C₅,d₁-ketoisovalerate, after conversion to ¹³C₅,d₁-valine and subsequent catabolism, can enter the central carbon metabolism. The breakdown of valine eventually yields succinyl-CoA, an intermediate of the TCA cycle. Therefore, it is expected to see ¹³C labels in TCA cycle intermediates and other downstream metabolites. Unexpected labeling in other pathways could indicate metabolic crosstalk or the presence of non-canonical metabolic routes.
Troubleshooting Guide
This guide addresses specific unexpected labeling patterns and provides potential causes and solutions.
| Observed Issue | Potential Causes | Troubleshooting Steps & Solutions |
| High M+4 enrichment in downstream metabolites, but low M+5 valine. | 1. Dominant BCKDH activity: The rate of oxidative decarboxylation by BCKDH is significantly higher than the rate of transamination by BCAT. This leads to the rapid conversion of ¹³C₅,d₁-ketoisovalerate to ¹³C₄-isobutyryl-CoA, losing one ¹³C label as CO₂. 2. Metabolic channeling: A "metabolon" or multi-enzyme complex involving BCAT2 and BCKDH may facilitate the direct channeling of ketoisovalerate to oxidative decarboxylation, limiting its release and subsequent conversion back to valine[1]. | * Inhibit BCKDH: Use a BCKDH kinase inhibitor (e.g., BT2) to increase the phosphorylation and inactivation of the BCKDH complex, thereby favoring the transamination pathway. * Characterize enzyme kinetics: If possible, measure the relative activities of BCAT and BCKDH in your experimental system. * Vary tracer incubation time: Shorter incubation times may favor the initial transamination reaction, while longer times may show increased flux through BCKDH. |
| Unexpected M+1, M+2, or M+3 isotopologues of valine. | 1. Metabolic cycling and exchange: Labeled intermediates from the TCA cycle, originating from the catabolism of ¹³C₅,d₁-ketoisovalerate, can be used for the de novo synthesis of other amino acids, which can then contribute to the transamination of unlabeled α-ketoglutarate to glutamate (B1630785). This labeled glutamate can then donate its amino group to unlabeled ketoisovalerate, resulting in partially labeled valine. 2. Contamination: Contamination of the tracer or other media components with partially labeled compounds. | * Perform isotopic steady-state analysis: Ensure that the labeling has reached a steady state to minimize the influence of kinetic effects. * Use metabolic inhibitors: Employ inhibitors of specific pathways (e.g., TCA cycle inhibitors) to investigate the source of the unexpected labeling. * Verify tracer purity: Analyze the isotopic purity of the ¹³C₅,d₁-ketoisovalerate tracer using mass spectrometry. |
| Significant labeling of leucine (B10760876) and its corresponding keto acid, α-ketoisocaproate (KIC). | 1. Metabolic crosstalk: While distinct pathways, the enzymes involved in branched-chain amino acid metabolism can sometimes exhibit substrate promiscuity, although this is less common for the initial transamination step. 2. Indirect labeling: Labeled carbons from the catabolism of ¹³C₅,d₁-valine entering the central carbon pool (as acetyl-CoA and propionyl-CoA) can be utilized for the synthesis of other metabolites, which may eventually contribute to the carbon backbone of leucine. | * Use specific inhibitors: If available, use inhibitors specific to the leucine metabolic pathway to confirm the origin of the label. * Detailed isotopomer analysis: A detailed analysis of the mass isotopomer distribution in leucine can help to elucidate the labeling pathway. For example, the pattern of ¹³C incorporation can distinguish between direct conversion and synthesis from smaller labeled precursors. |
| Variability in labeling patterns between replicate experiments. | 1. Inconsistent cell culture conditions: Differences in cell density, growth phase, or media composition can significantly impact metabolic fluxes. 2. Inconsistent sample preparation: Variations in quenching, extraction, or derivatization procedures can lead to analytical artifacts. 3. Instrumental variability: Fluctuations in the performance of the mass spectrometer. | * Standardize cell culture protocols: Ensure consistent cell seeding density, passage number, and media composition for all experiments. * Optimize and standardize sample preparation: Follow a validated and consistent protocol for metabolite extraction and derivatization.[2] * Use internal standards: Include a ¹³C-labeled internal standard that is not expected to be metabolically active to control for analytical variability. |
Experimental Protocols
Protocol 1: ¹³C₅,d₁-Ketoisovalerate Labeling in Adherent Mammalian Cells
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Tracer Introduction:
-
Prepare labeling medium by supplementing basal medium (lacking unlabeled valine) with ¹³C₅,d₁-ketoisovalerate at the desired final concentration (typically 100-500 µM). The medium should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Aspirate the growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl solution.
-
Immediately add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation (e.g., with MTBSTFA).
-
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer to determine the mass isotopomer distributions of valine and other metabolites of interest.
Protocol 2: Analysis of ¹³C-Labeling by GC-MS
-
Instrument Setup:
-
Use a GC system equipped with a suitable column for separating amino and keto acids (e.g., a DB-5ms column).
-
Couple the GC to a mass spectrometer operating in either full scan mode (to identify all metabolites) or selected ion monitoring (SIM) mode (for targeted analysis with higher sensitivity).
-
-
Data Acquisition:
-
Inject the derivatized sample into the GC.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized metabolites of interest based on their retention times and mass spectra.
-
Extract the mass isotopomer distributions for each metabolite.
-
Correct the raw data for the natural abundance of ¹³C and other isotopes.
-
Calculate the fractional labeling and molar percent enrichment for each metabolite.
-
Signaling Pathways and Workflows
Branched-Chain Amino Acid Catabolism
Caption: Metabolic fate of ¹³C₅,d₁-ketoisovalerate.
Experimental Workflow for ¹³C Tracer Analysis
Caption: General workflow for a ¹³C metabolic tracer experiment.
References
improving mass spec sensitivity for 13C labeled metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve mass spectrometry sensitivity for your ¹³C labeled metabolite experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Signal Intensity or Poor Sensitivity
Q1: Why is the signal for my ¹³C-labeled metabolite unexpectedly low?
A1: Low signal intensity for ¹³C-labeled metabolites can stem from several factors throughout your experimental workflow, from sample preparation to data acquisition. Common causes include:
-
Inefficient Metabolite Extraction: The protocol used may not be optimal for your specific metabolites or sample matrix.
-
Sample Degradation: Metabolites can be sensitive to temperature, pH, and enzymatic activity.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte.[1][2] Using a globally ¹³C-labeled metabolite extract from an experimental-condition-matched biological sample can help assess and compensate for ion suppression or enhancement.[1][3]
-
Suboptimal Instrument Parameters: The settings for your mass spectrometer, such as ionization source parameters, collision energy, and detector voltage, may not be optimized for your specific compound.
-
Poor Chromatographic Peak Shape: Issues with your LC method can lead to broad peaks, which reduces the signal-to-noise ratio.
Q2: How can I troubleshoot and improve low signal intensity?
A2: To systematically troubleshoot this issue, consider the following steps:
-
Optimize Sample Preparation: Ensure your extraction protocol is validated for your metabolites of interest. A common method involves protein precipitation with an ice-cold solvent like 80% methanol (B129727), followed by centrifugation.[4]
-
Use Isotope-Labeled Internal Standards: Spiking your sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects and other sources of variability.[5][6][7] The SIL-IS should be added as early as possible in the sample preparation process.[7]
-
Refine LC-MS Method:
-
Chromatography: Ensure your chromatographic method effectively separates your analyte from isobaric interferences and matrix components. Using a column suitable for polar compounds (e.g., a C18 with polar endcapping or HILIC) is often necessary.[4][8]
-
Ionization Source: Optimize parameters like gas flows, temperature, and spray voltage for your specific analyte.
-
MS Parameters: For tandem MS (MS/MS), optimize the precursor and product ion selection (MRM transitions) and collision energy to maximize signal.[4]
-
-
Consider Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of metabolites like organic acids and amino acids.[9][10][11] A common two-step method is methoximation followed by silylation (e.g., with MSTFA).[9][10]
Below is a troubleshooting workflow to address low signal intensity.
Poor Reproducibility
Q3: My replicate injections show high variability. What are the common causes?
A3: Poor reproducibility can undermine the quantitative accuracy of your study. Key causes include:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Automation can help improve consistency.[9]
-
Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[1][3]
-
Instrument Instability: Fluctuations in the LC pump pressure, column temperature, or mass spectrometer performance can lead to variable results.
-
Sample Carryover: If the autosampler or column is not adequately washed between injections, remnants of a previous sample can affect the next one.
Q4: How can I improve the reproducibility of my measurements?
A4:
-
Standardize Protocols: Use a consistent, validated standard operating procedure (SOP) for all sample preparation steps.
-
Use Internal Standards: As mentioned for sensitivity, SIL-IS are crucial for correcting variability introduced during sample prep and analysis.[7] Normalizing your analyte signal to the SIL-IS signal can significantly improve reproducibility.
-
Incorporate Quality Control (QC) Samples: Regularly inject a pooled QC sample (a mixture of all study samples) throughout your analytical run to monitor instrument performance and assess analytical variability.[6]
-
Equilibrate the System: Ensure the LC-MS system is fully equilibrated before starting your sample queue. Run several blank or QC injections at the beginning of the sequence.
Data Interpretation Challenges
Q5: I see many peaks in my mass spectrum. How do I distinguish my ¹³C-labeled metabolite from background noise or artifacts?
A5: Differentiating true biological signals from artifacts is a common challenge. Isotopic labeling provides a powerful way to do this.
-
Isotopic Pattern Recognition: ¹³C-labeled compounds will exhibit a characteristic isotopic distribution. For example, a metabolite with 6 carbon atoms, when fully labeled with ¹³C, will have a mass shift of approximately 6 Da compared to its unlabeled (M+0) counterpart.
-
Isotopic Ratio Outlier Analysis (IROA): This experimental design uses two groups of samples, one labeled with 5% ¹³C and the other with 95% ¹³C. When mixed, true metabolites will show a characteristic doublet peak pattern, allowing them to be distinguished from artifacts that will lack this pattern.[12]
The following diagram illustrates the logical relationship in an IROA experiment.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting sensitivity in LC-MS-based metabolomics?
A1: While multiple factors are important, matrix effects are one of the most significant challenges that limit the accuracy and sensitivity of LC-MS-based metabolomics.[2][5] Matrix effects occur when co-eluting molecules interfere with the ionization of the analyte of interest, causing either ion suppression or enhancement.[2]
Q2: When should I use GC-MS versus LC-MS for my ¹³C-labeled metabolite analysis?
A2: The choice depends on the properties of your metabolites.
-
LC-MS is generally preferred for polar, non-volatile, and thermally labile compounds, such as sugar phosphates and TCA cycle intermediates.[13][14]
-
GC-MS is excellent for volatile or semi-volatile compounds. For non-volatile metabolites like amino acids and organic acids, chemical derivatization is required to make them volatile.[9][11] GC-MS can provide very sensitive results and detailed information on positional labeling through fragmentation analysis.[15]
Q3: How does a high-resolution mass spectrometer (HRMS) help improve sensitivity and specificity?
A3: High-resolution instruments like Orbitrap or FT-ICR mass spectrometers are crucial for ¹³C-labeling studies.[16]
-
Mass Accuracy: HRMS provides high mass accuracy, which allows for the confident determination of elemental formulas and helps distinguish between isobaric compounds (compounds with the same nominal mass but different exact masses).
-
Resolution: High resolving power is necessary to separate the isotopic peaks of a labeled metabolite, especially when multiple ¹³C atoms are incorporated. This is critical for accurately determining the carbon isotopologue distributions (CIDs).[8][16]
Q4: What is ¹³C Metabolic Flux Analysis (¹³C-MFA) and how does it relate to sensitivity?
A4: ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[17] It involves introducing a ¹³C-labeled substrate to cells and measuring the resulting labeling patterns in downstream metabolites.[18] While not directly about instrument sensitivity, the ability to accurately and sensitively measure the mass isotopomer distributions is fundamental to the success of ¹³C-MFA. Low sensitivity can lead to inaccurate flux calculations.[17]
Experimental Protocols
Protocol 1: Metabolite Extraction from Cell Culture
This protocol is a general method for extracting polar metabolites from adherent cells.
Materials:
-
Ice-cold 80% Methanol (-20°C)[4]
-
Ice-cold sterile water
-
Cell scraper
-
Centrifuge capable of >14,000 x g at 4°C[4]
-
Nitrogen evaporator or centrifugal vacuum concentrator[4]
-
Reconstitution solvent (e.g., 5% acetonitrile, 0.1% formic acid in water)[4]
Procedure:
-
Culture cells with the ¹³C-labeled substrate until an isotopic steady state is reached.[18]
-
Rapidly quench metabolism by aspirating the culture medium and washing the cells twice with ice-cold sterile water.
-
Add 1 mL of ice-cold 80% methanol to the plate.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins and extract metabolites.[4]
-
Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.[4]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.[4]
-
Evaporate the supernatant to dryness using a nitrogen evaporator or centrifugal vacuum concentrator.[4]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS analysis.[4]
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a common two-step derivatization for polar metabolites.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)[9]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[10]
-
Thermomixer or heating block
Procedure:
-
Ensure the metabolite extract is completely dry, as water will interfere with the reaction.[10]
-
Methoximation: Add 20 µL of MeOx solution to the dried extract. Vortex briefly and incubate at 30-37°C for 60-90 minutes with shaking.[9][10] This step protects aldehyde and keto groups.[10]
-
Silylation: Add 80 µL of MSTFA to the sample. Vortex briefly and incubate at 30-37°C for 30 minutes with shaking.[9][10] This step replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[9]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Quantitative Data Summary
The following tables summarize key parameters and results from relevant literature to provide a quantitative perspective on method optimization.
Table 1: Example LC Gradient for Polar Metabolite Separation This is an example based on a reversed-phase method. HILIC chromatography would use a different gradient scheme.
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Methanol) | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 0.3 |
| 2.0 | 100 | 0 | 0.3 |
| 5.0 | 60 | 40 | 0.3 |
| 5.8 | 0 | 100 | 0.3 |
| 7.8 | 0 | 100 | 0.3 |
| 7.9 | 100 | 0 | 0.3 |
| 12.0 | 100 | 0 | 0.3 |
| Source: Adapted from a representative reversed-phase chromatography method.[8] |
Table 2: Impact of Correction Method on Matrix Effect Illustrative data showing how different correction strategies can improve results.
| Analyte | Matrix Effect (No Correction) | Matrix Effect (Post-Column Infusion Standard) | Matrix Effect (SIL-IS) |
| Metabolite A | 9% - 98% | 86% - 118% | 95% - 105% (Gold Standard) |
| Source: This table conceptualizes findings where correction methods like Post-Column Infused Standard (PCIS) and Stable Isotope-Labeled Internal Standards (SIL-IS) significantly improve accuracy by mitigating matrix effects.[5][7] |
References
- 1. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uab.edu [uab.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Stable Isotope Tracing Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in stable isotope tracing experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the data analysis workflow of stable isotope tracing experiments.
| Problem/Error Message | Potential Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment in Metabolites of Interest | Inadequate tracer concentration or labeling duration. | Increase the concentration of the isotopic tracer in the experimental medium. Extend the labeling period to allow for sufficient incorporation into downstream metabolites. For cultured cells, isotopic steady state for glycolysis is typically reached in ~10 minutes, the TCA cycle in ~2 hours, and nucleotides in ~24 hours[1]. |
| Poor cellular uptake of the tracer. | Verify the viability and metabolic activity of the cells or organism. Ensure the tracer is in a bioavailable form. | |
| Rapid metabolite turnover. | Consider shorter labeling times to capture transient labeling patterns, or use dynamic labeling approaches. | |
| High Variance in Isotopic Labeling Across Replicates | Inconsistent cell culture conditions. | Standardize cell seeding density, growth medium, and incubation times across all replicates. |
| Variability in sample quenching and extraction. | Ensure rapid and consistent quenching of metabolism (e.g., using liquid nitrogen) and use a standardized metabolite extraction protocol for all samples[2][3]. | |
| Instrumental variability during MS or NMR analysis. | Run quality control samples throughout the analytical batch to monitor instrument performance. Normalize data to an internal standard. | |
| Unexpected Labeling Patterns in Metabolites | Contamination from unlabeled sources. | Use dialyzed fetal bovine serum (dFBS) in cell culture media to minimize contributions from unlabeled amino acids and other metabolites[2]. Ensure all reagents are free from contaminating metabolites. |
| Activity of unexpected metabolic pathways. | Re-evaluate the assumed metabolic network model. The labeling pattern may reveal the activity of alternative pathways that were not initially considered[4][5]. | |
| Isotopic scrambling or non-specific labeling. | Carefully select the tracer and the specific labeled positions to minimize ambiguity in pathway tracing[5]. | |
| Failure of Metabolic Flux Analysis (MFA) Model to Converge | Poor quality of labeling data. | Re-examine the raw MS or NMR data for integration errors or low signal-to-noise. Re-run samples if necessary. |
| Inaccurate metabolic network model. | The model may not accurately represent the biological system. Refine the network by adding or removing reactions based on known biochemistry[6]. | |
| Insufficient labeling information to constrain fluxes. | The chosen tracer may not provide enough information to resolve all fluxes in the network. Consider using a different tracer or performing parallel labeling experiments with multiple tracers[7]. | |
| Mass Spectrometry: Poor Peak Shape or Resolution | Suboptimal chromatographic separation. | Optimize the liquid chromatography (LC) or gas chromatography (GC) method, including the gradient, flow rate, and column type[2]. |
| Matrix effects from complex biological samples. | Improve sample cleanup and extraction procedures to remove interfering substances[3]. | |
| Incorrect mass spectrometer settings. | Ensure the mass resolution is set appropriately (>60,000 for high-resolution MS) to accurately resolve isotopologues[2]. |
Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right stable isotope tracer for my experiment?
A1: The choice of tracer is critical and depends on the specific metabolic pathway you are investigating[8].
-
Carbon-13 (¹³C): The most common isotope for tracing central carbon metabolism. [U-¹³C]-glucose (uniformly labeled) is often used to trace glucose metabolism through glycolysis and the TCA cycle[2][3]. Positionally labeled glucose (e.g., [1,2-¹³C]-glucose) can provide more specific information about pathway activity[3][9].
-
Nitrogen-15 (¹⁵N): Used to trace the metabolism of amino acids and nitrogen-containing compounds.
-
Deuterium (²H): Can be used to trace various metabolic pathways and is often analyzed by mass spectrometry.
Q2: What is the optimal duration for the labeling experiment?
A2: The labeling duration should be sufficient to achieve isotopic steady state in the metabolites of interest, meaning the isotopic enrichment of the metabolite pool is no longer changing over time[1][10]. The time to reach steady state varies depending on the turnover rate of the metabolite pool. It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system[10].
Sample Preparation and Analysis
Q3: What are the most critical steps in sample preparation?
A3: Rapid and effective quenching of metabolic activity is crucial to prevent changes in metabolite levels and labeling patterns after sample collection[3]. This is typically achieved by snap-freezing samples in liquid nitrogen[10]. Subsequent metabolite extraction should be performed with ice-cold solvents (e.g., 80% methanol) to maintain the integrity of the metabolites[2].
Q4: What are the primary analytical techniques used for stable isotope tracing?
A4: The two main techniques are:
-
Mass Spectrometry (MS): Often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), MS is highly sensitive and provides information on the mass isotopologue distribution (MID) of a metabolite[2][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is non-destructive and provides detailed information about the specific position of the isotope within a molecule (positional isotopomers). However, it is generally less sensitive than MS[4].
Data Analysis and Interpretation
Q5: What is Mass Isotopologue Distribution (MID) and why is it important?
A5: MID refers to the fractional abundance of all isotopologues of a metabolite. An isotopologue is a molecule that differs only in the number of isotopic substitutions (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, M+2 with two, and so on). Analyzing the MID of downstream metabolites allows for the elucidation of pathway activity and the relative contribution of the tracer to that metabolite pool[4][10].
Q6: What is the first step in processing raw mass spectrometry data?
A6: The first step is to correct for the natural abundance of heavy isotopes. For example, about 1.1% of all carbon in nature is ¹³C. This natural abundance must be subtracted from the measured MIDs to determine the true enrichment from the isotopic tracer[4].
Q7: What is Metabolic Flux Analysis (MFA)?
A7: Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions within a biological system[4][11]. 13C-MFA uses the experimentally measured MIDs to estimate the intracellular fluxes that best reproduce the observed labeling patterns[9][12].
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Labeling medium (e.g., DMEM without glucose, supplemented with [U-¹³C]-glucose and dialyzed fetal bovine serum)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
80% Methanol (B129727), ice-cold
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency (e.g., 80%).
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add pre-warmed labeling medium to the cells.
-
Incubate for the desired labeling period (determined from time-course experiments).
-
To quench metabolism, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube[2].
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 2: LC-MS Analysis of Polar Metabolites
Materials:
-
Dried metabolite extracts
-
Solvent for reconstitution (e.g., 50% acetonitrile)
-
LC-MS system with a high-resolution mass spectrometer
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of reconstitution solvent.
-
Centrifuge the reconstituted samples to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials.
-
Set up the LC method for HILIC separation, typically using a gradient from high to low organic solvent concentration.
-
Configure the mass spectrometer to acquire data in full scan mode with a mass resolution of >60,000[2]. Data can be acquired in both positive and negative ionization modes.
-
Inject the samples and acquire the data.
Visualizations
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
Technical Support Center: Metabolic Flux Analysis (MFA)
Welcome to the technical support center for ¹³C Metabolic Flux Analysis (¹³C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of ¹³C-MFA.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in a ¹³C-MFA experiment?
A1: The experimental design phase, particularly the selection of an isotopic tracer, is one of the most crucial steps. The choice of tracer ultimately determines the precision and accuracy of the resulting flux estimations.[1][2] There is no single best tracer for all MFA studies; the optimal choice depends on the specific metabolic pathways of interest.[1]
Q2: How do I know if my system has reached an isotopic steady state?
A2: A core assumption of standard ¹³C-MFA is that the system is at an isotopic steady state.[3] To verify this, you should measure the isotopic labeling of key metabolites at two or more time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling is identical at these time points, the isotopic steady state is confirmed.[1]
Q3: What are the primary sources of error in labeling measurements?
A3: Accurate labeling measurements are fundamental for reliable flux calculations.[3] Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
-
Failure to correct for the natural abundance of ¹³C.
-
Inconsistent sample preparation, such as extraction or derivatization, which can introduce variability.[3]
Q4: My flux confidence intervals are very wide. What does this mean and how can I improve them?
A4: Wide confidence intervals indicate low precision in the estimated fluxes. This can be due to several factors, including insufficient labeling information from the chosen tracer, redundant or cyclic pathways in the metabolic network, or high measurement noise.[3] To improve precision, consider using a more informative tracer, which can be identified using in silico experimental design tools.[2][3]
Q5: What is the difference between stationary and isotopically non-stationary MFA?
A5: Stationary ¹³C-MFA assumes the system is at both a metabolic and isotopic steady state.[4] In contrast, isotopically non-stationary MFA (INST-MFA) is used when the system is at a metabolic steady state, but the isotopic labeling has not yet reached equilibrium.[5] INST-MFA is particularly useful for systems that label slowly or for studying autotrophic organisms.[5][6]
Troubleshooting Guides
Problem: Poor Fit Between Simulated and Measured Labeling Data
A common issue in ¹³C-MFA is a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is crucial for the credibility of the estimated fluxes.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Incorrect Metabolic Model | - Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.[3] - Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[3] - Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented.[3][4] - Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[3][7][8] |
| Failure to Reach Isotopic Steady State | - Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample.[3] - Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.[3][4] |
| Analytical Errors | - Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.[3] - Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument.[3] - Data Correction: Apply necessary corrections for the natural abundance of ¹³C.[3] |
Problem: Metabolite Leakage During Quenching
Quenching is a critical step to halt metabolic activity instantly. However, improper quenching methods can lead to metabolite leakage from the cells, skewing the results.
Possible Causes and Solutions:
| Quenching Method | Potential Pitfall | Recommended Solution |
| Cold Methanol (B129727) | Using 100% methanol can cause significant metabolite leakage due to damage to the cell membrane.[9][10] | Use a buffered cold methanol solution, such as 60% (v/v) methanol supplemented with a buffer like 0.85% (w/v) ammonium (B1175870) bicarbonate (AMBIC), at a very low temperature (e.g., -40°C or below).[9] |
| Centrifugation | High centrifugation speeds and long spin times can stress the cells and increase leakage, especially when in the presence of an organic solvent.[9] | Minimize centrifugation time and speed as much as possible while still ensuring complete cell pelleting. |
| Cell Washing | Washing cells with an inappropriate solution can alter the metabolic state or cause leakage. | If a washing step is necessary to remove extracellular medium, use a cold quenching solution for the wash.[9] |
Key Experimental Protocols
Isotopic Labeling of Cultured Cells
This protocol outlines the general steps for labeling adherent cells with a ¹³C-labeled tracer.
-
Cell Seeding: Seed cells in appropriate culture plates and grow until they reach the desired confluency (typically mid-exponential phase).
-
Media Preparation: Prepare the labeling medium by supplementing basal medium lacking the nutrient to be traced (e.g., glucose-free DMEM) with the desired ¹³C-labeled tracer (e.g., [U-¹³C]glucose) and other necessary components like dialyzed fetal bovine serum.
-
Initiate Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the isotopic label and to reach an isotopic steady state.[1] The optimal time should be determined empirically for each cell line and experimental condition.[1]
-
Harvesting: Proceed immediately to the quenching and metabolite extraction steps.
Quenching and Metabolite Extraction
This protocol is designed to rapidly halt metabolism and efficiently extract intracellular metabolites.
-
Prepare Quenching Solution: Prepare a solution of 60% (v/v) methanol in water, buffered with 0.85% (w/v) AMBIC. Pre-chill the solution to at least -40°C.[9]
-
Quenching: Aspirate the labeling medium from the culture plate. Immediately add the ice-cold quenching solution to the cells.
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube. Perform multiple freeze-thaw cycles using liquid nitrogen and a water bath to ensure complete cell lysis.[11]
-
Phase Separation: Add a pre-chilled organic solvent like chloroform (B151607) to the lysate to create a biphasic mixture (typically a ratio of chloroform:methanol:water of 1:2:0.8).[12] Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., >10,000 x g) at 4°C to separate the polar (aqueous), non-polar (organic), and protein phases.
-
Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites for analysis by LC-MS or GC-MS.
Visualizations
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Caption: A troubleshooting guide for addressing a poor model fit in ¹³C-MFA.
Caption: Simplified labeling pattern in glycolysis with [1,2-¹³C]Glucose as a tracer.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Identifying model error in metabolic flux analysis – a generalized least squares approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biospec.net [biospec.net]
- 10. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 11. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Metabolic Tracers: 13C5,d1-α-Ketoisovalerate vs. 13C6-Glucose
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the choice of an appropriate isotopic tracer is paramount to unraveling the complexities of cellular pathways. This guide provides an objective comparison between two powerful, yet functionally distinct, stable isotope-labeled compounds: 13C5,d1-α-ketoisovalerate and 13C6-glucose. While both serve as invaluable tools for tracing metabolic fates, their applications diverge significantly, catering to different areas of investigation. This document outlines their respective utilities, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tracer for their specific scientific questions.
At a Glance: Key Distinctions
| Feature | 13C5,d1-α-Ketoisovalerate | 13C6-Glucose |
| Primary Application | Selective labeling of leucine (B10760876) and valine for protein structure and dynamics studies (NMR). | Metabolic flux analysis of central carbon metabolism (glycolysis, PPP, TCA cycle). |
| Metabolic Pathways Traced | Branched-chain amino acid (BCAA) biosynthesis. | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, gluconeogenesis.[1][2] |
| Primary Analytical Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy. | Mass Spectrometry (MS), NMR Spectroscopy.[3][4] |
| Typical Experimental System | Protein overexpression systems (e.g., E. coli). | Cell culture, perfused organs, whole organisms.[5] |
| Information Yield | Protein structure, dynamics, and ligand binding. | Quantitative metabolic fluxes and pathway activities. |
13C6-Glucose: A Window into Central Carbon Metabolism
Fully labeled glucose, [U-13C6]-glucose, is a cornerstone tracer in metabolic flux analysis (MFA).[6] Its six 13C atoms are readily incorporated into a multitude of downstream metabolites through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This allows for a comprehensive mapping of carbon flow through the central metabolic network of a cell or organism.
Metabolic Fate and Applications
Upon cellular uptake, 13C6-glucose is catabolized, and the 13C label is distributed throughout a wide array of metabolites. The specific patterns of 13C incorporation (isotopologue distribution) in intermediates like pyruvate, lactate, and TCA cycle acids provide quantitative insights into the relative activities of these interconnected pathways.[1][7] This makes 13C6-glucose an indispensable tool for:
-
Cancer Metabolism Research: To delineate the Warburg effect and identify metabolic vulnerabilities in cancer cells.[7]
-
Neurobiology: To study brain energy metabolism and neurotransmitter synthesis.
-
Cardiology: To investigate cardiac metabolism in health and disease, such as ischemia.[1]
-
Drug Development: To understand the mechanism of action of drugs that target metabolic pathways.[6]
Experimental Workflow: 13C6-Glucose Metabolic Flux Analysis
Quantitative Data from a Representative 13C6-Glucose Tracing Experiment
The following table illustrates the kind of quantitative data obtained from a typical 13C6-glucose labeling experiment in cultured cells, showcasing the fractional contribution of glucose to various central carbon metabolites.
| Metabolite | Fractional Contribution of Glucose (%) |
| Pyruvate | 95 ± 3 |
| Lactate | 98 ± 1 |
| Citrate | 85 ± 5 |
| α-Ketoglutarate | 82 ± 6 |
| Malate | 88 ± 4 |
| Aspartate | 75 ± 7 |
Data are representative and will vary based on cell type, culture conditions, and experimental duration.
13C5,d1-α-Ketoisovalerate: Probing Protein Structure and Synthesis
In contrast to the broad metabolic tracing capabilities of 13C6-glucose, 13C5,d1-α-ketoisovalerate serves a more specialized purpose. It is primarily employed as a biosynthetic precursor for the selective labeling of the methyl groups of leucine and valine residues in proteins. This technique is particularly powerful in the field of biomolecular NMR spectroscopy for studying the structure and dynamics of large proteins and protein complexes.
Metabolic Fate and Applications
When supplied to protein overexpression systems, such as E. coli, 13C5,d1-α-ketoisovalerate is taken up by the cells and utilized in the final steps of leucine and valine biosynthesis. The 13C labels are incorporated specifically into these amino acids, which are then integrated into the protein being expressed. The deuterium (B1214612) at the 3-position helps in simplifying the NMR spectra. This selective labeling approach is critical for:
-
Structural Biology: To overcome the challenges of studying high-molecular-weight proteins by NMR, as it simplifies complex spectra and allows for the observation of specific regions of the protein.
-
Drug Discovery: In NMR-based screening of small molecule binders to protein targets, by monitoring chemical shift perturbations of the labeled methyl groups upon ligand binding.
-
Enzyme Dynamics: To study the conformational changes in enzymes during catalysis.
Experimental Workflow: Selective Methyl Labeling with 13C5,d1-α-Ketoisovalerate
Quantitative Data: Labeling Efficiency
The efficiency of incorporation of the 13C label into leucine and valine is a key performance metric for this tracer.
| Amino Acid | Labeling Efficiency (%) |
| Leucine | > 95 |
| Valine | > 95 |
High labeling efficiency is crucial for the sensitivity of subsequent NMR experiments.
Signaling and Metabolic Pathways
Central Carbon Metabolism Traced by 13C6-Glucose
Leucine and Valine Biosynthesis from 13C5,d1-α-Ketoisovalerate
Experimental Protocols
Protocol 1: 13C6-Glucose Labeling for Metabolic Flux Analysis in Adherent Mammalian Cells
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Media Preparation: Prepare labeling medium by supplementing glucose-free DMEM with 10 mM 13C6-glucose and other necessary components (e.g., serum, glutamine).
-
Labeling: Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a time course determined by the metabolic rates of the pathways of interest (typically ranging from minutes to 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and place the culture dish on dry ice.
-
Add a cold (-80°C) 80% methanol (B129727) solution to the cells to quench metabolism and extract metabolites.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis to determine the mass isotopologue distribution of key metabolites.
Protocol 2: Selective Methyl Labeling of a Recombinant Protein in E. coli
-
Culture Preparation: Grow a culture of E. coli harboring the expression plasmid for the protein of interest in a minimal medium (e.g., M9) prepared with D2O and containing 15NH4Cl and 2H,12C-glucose.
-
Induction: When the culture reaches an OD600 of ~0.8, induce protein expression with IPTG.
-
Tracer Addition: One hour prior to induction, add 13C5,d1-α-ketoisovalerate to the culture medium to a final concentration of 80-100 mg/L.
-
Expression: Continue the culture for several hours (typically 4-6 hours) at a reduced temperature (e.g., 18-25°C) to allow for protein expression and incorporation of the labeled amino acids.
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Analysis: Prepare the purified, labeled protein in a suitable buffer for NMR analysis. Acquire a 2D 1H-13C HSQC spectrum to visualize the selectively labeled methyl groups.
Conclusion
13C6-glucose and 13C5,d1-α-ketoisovalerate are both powerful stable isotope tracers, but their applications are largely non-overlapping and tailored to distinct scientific inquiries. 13C6-glucose is the tracer of choice for a global view of central carbon metabolism, providing quantitative flux data for key pathways. In contrast, 13C5,d1-α-ketoisovalerate is a highly specialized tool for protein biochemists and structural biologists, enabling detailed studies of protein structure and function through selective labeling. A thorough understanding of the unique strengths and experimental considerations of each tracer, as outlined in this guide, is essential for designing insightful and impactful metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics Profiling of Patients With A−β+ Ketosis-Prone Diabetes During Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. itqb.unl.pt [itqb.unl.pt]
Validating Metabolic Flux Data: A Comparative Guide to Using Secondary Isotopic Tracers
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of metabolic flux analysis (MFA), the use of a secondary isotopic tracer offers significant advantages over traditional single-tracer approaches. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of metabolic networks.
The precise quantification of metabolic fluxes is crucial for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for these investigations. While single isotopic tracers have been foundational, the adoption of a secondary tracer, typically through parallel labeling experiments, has emerged as a more robust strategy for validating and refining metabolic flux models.[1] This approach enhances the precision of flux estimates and allows for the resolution of complex metabolic pathways that are often ambiguous with a single tracer.
Single vs. Secondary Tracers: A Quantitative Comparison
The primary advantage of employing a secondary isotopic tracer lies in the increased precision of flux estimations. By providing complementary labeling patterns, multiple tracers help to better constrain the mathematical models used in MFA.[1] Parallel labeling experiments, where cells are cultured under identical conditions with different labeled substrates in separate experiments, have proven particularly effective. This combined analysis of multiple isotopic labeling experiments, sometimes referred to as COMPLETE-MFA, greatly improves the precision of estimated fluxes.[2]
The following table presents a comparison of metabolic flux precision for key reactions in the central carbon metabolism of Escherichia coli, contrasting the results from single isotopic tracers with a combined analysis of 14 parallel experiments (COMPLETE-MFA). The data illustrates that while some single tracers are effective for specific pathways, the combined approach consistently yields the highest precision across the entire network.
| Metabolic Flux Point | Pathway | [1,2-¹³C]glucose (Single Tracer) 95% Confidence Interval | [U-¹³C]glucose (Single Tracer) 95% Confidence Interval | COMPLETE-MFA (14 Parallel Tracers) 95% Confidence Interval |
| G6P to P5P | Pentose Phosphate Pathway | 32.8 ± 1.5 | 32.9 ± 3.4 | 33.5 ± 0.5 |
| F6P to G3P | Glycolysis | 60.1 ± 2.2 | 60.5 ± 5.0 | 61.2 ± 0.8 |
| PEP to Pyruvate | Glycolysis | 12.5 ± 4.1 | 12.0 ± 7.8 | 11.8 ± 1.5 |
| Pyruvate to Acetyl-CoA | TCA Cycle Entry | 52.8 ± 1.1 | 53.0 ± 2.7 | 53.6 ± 0.4 |
| Acetyl-CoA to Citrate | TCA Cycle | 53.7 ± 1.1 | 53.9 ± 2.7 | 54.5 ± 0.4 |
| α-KG to Succinyl-CoA | TCA Cycle | 45.3 ± 1.1 | 45.4 ± 2.8 | 46.1 ± 0.4 |
Data adapted from Crown, et al. (2015). Fluxes are normalized to a glucose uptake rate of 100.
Experimental Protocols
This section outlines the key steps for conducting a parallel labeling experiment for ¹³C-MFA using E. coli as a model system.
1. Cell Culture and Isotope Labeling:
-
Prepare parallel batch cultures of E. coli in a chemically defined M9 minimal medium.
-
The sole carbon source in the medium should be glucose.
-
For each parallel experiment, use a different ¹³C-labeled glucose tracer (e.g., [1,2-¹³C]glucose in one culture, [U-¹³C]glucose in another). Ensure the total glucose concentration is consistent across all cultures.
-
Incubate the cultures under identical, controlled conditions (e.g., temperature, aeration) to ensure metabolic steady state.
2. Sample Collection and Quenching:
-
During the exponential growth phase, rapidly harvest the cells.
-
Immediately quench metabolic activity to prevent changes in metabolite levels. This can be achieved by methods such as rapid filtration followed by immersion in a cold solvent (e.g., -20°C methanol).
3. Metabolite Extraction and Hydrolysis:
-
Extract metabolites from the quenched cells. For flux analysis based on proteinogenic amino acids, this involves hydrolyzing the cell biomass to break down proteins into their constituent amino acids.
-
Acid hydrolysis (e.g., with 6 M HCl at 100°C for 24 hours) is a common method.
4. Derivatization and GC-MS Analysis:
-
Derivatize the amino acid hydrolysates to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acids. This data reflects the labeling patterns of their metabolic precursors.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use a computational flux analysis software (e.g., 13CFLUX2, Metran) to estimate the intracellular metabolic fluxes.[1]
-
For the parallel labeling approach, the data from all individual tracer experiments are fitted simultaneously to a single, comprehensive metabolic network model.[3]
-
Perform a goodness-of-fit analysis (e.g., chi-squared test) to validate the model against the experimental data. The model is considered valid if it can reproduce the labeling patterns from all parallel experiments with statistical significance.[4]
Visualizations
The following diagrams illustrate the experimental workflow and a simplified metabolic map relevant to this analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Branched-Chain Amino Acid Tracers: A Comparative Analysis of Sodium 3-methyl-2-oxobutanoate-13C5,d1 and Other BCAA Tracers
For researchers, scientists, and drug development professionals investigating the intricate pathways of branched-chain amino acid (BCAA) metabolism, the selection of an appropriate stable isotope tracer is a critical determinant of experimental success. This guide provides an objective comparison of Sodium 3-methyl-2-oxobutanoate-13C5,d1, a keto-acid tracer, with commonly used BCAA tracers, supported by experimental data and detailed methodologies.
The study of BCAA metabolism, which involves the essential amino acids leucine (B10760876), isoleucine, and valine, is crucial for understanding a range of physiological and pathological states, including metabolic syndrome, diabetes, and cancer. Stable isotope tracers are indispensable tools for elucidating the flux through BCAA metabolic pathways in vivo. This guide will delve into the characteristics, advantages, and disadvantages of this compound in comparison to other BCAA tracers, such as uniformly labeled leucine ([U-13C]leucine).
At a Glance: Comparing BCAA Tracers
The primary distinction between this compound and traditional BCAA tracers lies in their chemical nature. The former is a keto-acid, the metabolic product of the initial transamination of valine, while the latter are the amino acids themselves. This difference has significant implications for tracing specific metabolic steps.
| Tracer Type | Tracer Example | Point of Entry into BCAA Pathway | Key Advantages | Potential Considerations |
| Keto-Acid Tracer | This compound | Bypasses the initial transamination step, directly entering the branched-chain keto acid (BCKA) pool. | Allows for the specific investigation of BCKA oxidation and reamination. Useful in conditions where transamination may be altered (e.g., hyperammonemia). Can provide insights into intracellular BCAA metabolism. | The metabolic fate is dependent on the activity of branched-chain α-keto acid dehydrogenase (BCKDH) and branched-chain amino acid aminotransferase (BCAT). Interpretation can be complex due to reversible transamination. |
| Amino Acid Tracer | [U-13C]leucine, [U-13C]valine, [U-13C]isoleucine | Enters the BCAA pool and undergoes both protein synthesis and catabolism. | Provides a comprehensive view of whole-body BCAA turnover, including protein synthesis and breakdown. Widely used and well-characterized. | The tracer is partitioned between protein synthesis and catabolic pathways, which can complicate the interpretation of oxidative metabolism. |
| Deuterated Water | Deuterium Oxide (D2O) | Deuterium is incorporated into newly synthesized amino acids. | Allows for the simultaneous measurement of the synthesis rates of multiple proteins and metabolites. Less invasive administration (oral). | Does not provide information on the source of the carbon skeleton for BCAA synthesis. The interpretation of flux requires specific modeling approaches. |
Delving Deeper: Keto-Acid vs. Amino Acid Tracers
The choice between a keto-acid and an amino acid tracer fundamentally depends on the specific research question.
This compound , as a keto-acid of valine, offers a unique window into the metabolic fate of BCKAs. By introducing the tracer downstream of the initial, reversible transamination step, researchers can more directly probe the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism. This is particularly advantageous in studies of conditions where BCAA catabolism is dysregulated. For instance, in hyperammonemic states, the administration of BCKAs may be more beneficial than BCAAs themselves, as they can be reaminated to their corresponding amino acids, thereby consuming ammonia.
Conversely, tracers like [U-13C]leucine provide a broader picture of BCAA metabolism. Upon entering the free amino acid pool, the labeled leucine can be incorporated into proteins or enter the catabolic pathway. This allows for the simultaneous assessment of protein synthesis rates and BCAA oxidation. However, this dual fate can also be a limitation when the primary interest is in the oxidative pathway, as a significant portion of the tracer is diverted to protein synthesis.
Experimental Protocols: A Practical Guide
The successful application of BCAA tracers hinges on robust experimental design and execution. Below are generalized protocols for in vivo studies using a continuous infusion of either a keto-acid or an amino acid tracer.
Protocol 1: In Vivo BCAA Flux Analysis using Continuous Infusion of a Stable Isotope Tracer
Objective: To determine the whole-body and tissue-specific flux of a branched-chain amino acid or its keto-acid.
Materials:
-
Stable isotope tracer (e.g., this compound or [U-13C]leucine)
-
Sterile saline for infusion
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for sample analysis
Procedure:
-
Subject Preparation: Subjects should be fasted overnight to achieve a post-absorptive state. Catheters are placed in a peripheral vein for tracer infusion and in a contralateral vein (preferably in a heated hand to arterialize the venous blood) for blood sampling.
-
Priming Dose: A priming bolus of the tracer is administered to rapidly achieve isotopic steady-state in the plasma. The priming dose is calculated based on the estimated pool size and turnover rate of the target metabolite.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (typically 2-4 hours).
-
Blood Sampling: Blood samples are collected at baseline (before tracer infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of the tracer and its metabolites in the plasma.
-
Tissue Biopsies (Optional): For tissue-specific analysis, biopsies (e.g., from skeletal muscle) can be obtained at the end of the infusion period.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C. Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C.
-
Mass Spectrometry Analysis: The isotopic enrichment of the tracer and its metabolites in plasma and tissue homogenates is determined by GC-MS or LC-MS.
-
Data Analysis: Metabolic flux rates are calculated using steady-state isotopic tracer kinetic models.
Visualizing the Pathways
To better understand the metabolic journey of these tracers, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Branched-Chain Amino Acid (BCAA) Metabolism Pathway.
Caption: Experimental Workflow for Stable Isotope Tracer Studies.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other BCAA tracers is not a matter of one being definitively superior, but rather which is best suited for the specific biological question at hand. For researchers focused on the intricate regulation of the BCKDH complex and the metabolic fate of BCKAs, this compound offers a powerful and targeted approach. For those seeking a comprehensive understanding of whole-body BCAA homeostasis, including protein turnover, traditional amino acid tracers remain the gold standard. A thorough understanding of the metabolic pathways and the specific advantages and limitations of each tracer will empower researchers to design more insightful and impactful studies in the ever-evolving field of metabolic research.
Navigating the Labyrinth of Isotope Tracing: A Guide to Reproducible Experiments
For researchers, scientists, and drug development professionals venturing into the dynamic world of cellular metabolism, stable isotope tracing is an indispensable tool. By tracking the fate of isotopically labeled nutrients, these experiments offer profound insights into the intricate metabolic pathways that underpin health and disease. However, the power of this technique is intrinsically linked to the reproducibility of its results. This guide provides an objective comparison of key methodologies, supported by experimental data, to enhance the reliability and consistency of stable isotope tracing experiments.
The journey from experimental design to data interpretation in stable isotope tracing is fraught with potential pitfalls that can compromise reproducibility. Variations in sample handling, analytical instrumentation, and data processing can all introduce variability, making it challenging to compare findings across different studies and laboratories. This guide aims to illuminate these challenges and provide a framework for conducting robust and reproducible experiments.
Factors Influencing Reproducibility: A Comparative Overview
The reproducibility of stable isotope tracing experiments hinges on the meticulous control of numerous experimental parameters. The following table summarizes key factors and compares different approaches, highlighting their impact on experimental variability.
| Factor | Alternative 1 | Alternative 2 | Impact on Reproducibility | Key Considerations |
| Sample Preparation | Manual Extraction | Automated Extraction | High: Manual methods are prone to user-dependent variability. Automation improves consistency.[1] | Standardization of protocols is crucial, regardless of the method. Use of internal standards can help normalize for extraction inefficiencies. |
| Metabolite Extraction Solvent | Methanol (B129727)/Water/Chloroform | 80% Methanol | Medium: Different solvent systems have varying extraction efficiencies for different metabolite classes. Consistency is key.[2][3] | The choice of solvent should be optimized for the target metabolites and consistently applied across all samples. |
| Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High: Each platform has distinct advantages and limitations in terms of metabolite coverage, sensitivity, and reproducibility.[4][5] | The choice of platform should be dictated by the specific metabolites of interest and the biological question. Inter-platform comparisons are challenging. |
| Mass Spectrometer Type | Quadrupole | Time-of-Flight (TOF) | High: Different mass analyzers offer varying levels of mass accuracy and resolution, impacting the ability to resolve isotopologues.[5][6] | High-resolution mass spectrometry is generally preferred for its ability to distinguish between isotopically labeled and unlabeled species with greater confidence.[6] |
| Data Processing Software | Vendor-specific software | Open-source software (e.g., IsoCor, Escher-Trace) | Medium: Different software packages may use different algorithms for peak picking, integration, and natural isotope abundance correction, leading to variations in results.[7][8] | A standardized and clearly documented data processing workflow is essential. Using the same software and parameters across a study is critical. |
| Inter-Laboratory Variation | Single-lab study | Multi-lab collaborative study | High: Significant variation can exist between laboratories due to differences in equipment, protocols, and operator expertise.[1][9][10] | Participation in inter-laboratory comparison studies and the use of certified reference materials can help assess and improve reproducibility. |
Inter-Laboratory Comparison Data
An inter-laboratory study on ancient bone collagen highlights the extent of variability that can be expected. While the average pairwise difference for δ¹³C and δ¹⁵N values was relatively small (0.2‰ and 0.4‰ respectively), the overall range among laboratories was significant (1.8‰ for δ¹³C and 1.9‰ for δ¹⁵N), underscoring the importance of standardized procedures.[1][9][10] Another study on water samples found that 81% of participating laboratories had satisfactory performance for δ²H, but only 54% achieved similar scores for δ¹⁸O, further emphasizing the need for rigorous quality control.
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are key experimental methodologies frequently employed in stable isotope tracing studies.
Protocol 1: Cell Culture Media Preparation for Stable Isotope Tracing
Objective: To prepare a defined cell culture medium containing a stable isotope-labeled tracer for metabolic flux analysis.
Materials:
-
Glucose-free DMEM (or other appropriate base medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose (or other labeled tracer)
-
Sterile cell culture grade water
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Base Medium: If using a powdered medium, reconstitute it in sterile water according to the manufacturer's instructions.
-
Supplement Medium: Add dFBS to the desired final concentration (e.g., 10%). Add other necessary supplements. The use of dialyzed FBS is critical to avoid dilution of the labeled tracer by unlabeled metabolites present in standard FBS.[11]
-
Prepare Tracer Stock Solution: Dissolve the stable isotope tracer (e.g., [U-¹³C₆]-glucose) in sterile water to create a concentrated stock solution.
-
Add Tracer to Medium: Add the tracer stock solution to the supplemented base medium to achieve the desired final concentration.
-
Sterile Filtration: Sterile filter the complete labeling medium using a 0.22 µm filter.
-
Storage: Store the prepared medium at 4°C for short-term use.
Protocol 2: Metabolite Extraction from Adherent Cells for LC-MS Analysis
Objective: To efficiently extract polar metabolites from cultured cells while quenching metabolic activity.
Materials:
-
Ice-cold 80% Methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator
Procedure:
-
Quenching and Extraction: Aspirate the culture medium. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[12]
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
Visualizing the Path to Reproducibility
To better understand the workflow and the factors influencing the outcome of stable isotope tracing experiments, the following diagrams have been generated.
Caption: A generalized workflow for stable isotope tracing experiments.
Caption: Factors influencing the reproducibility of isotope tracing.
By adhering to standardized protocols, understanding the sources of variability, and employing rigorous quality control measures, researchers can significantly enhance the reproducibility of their stable isotope tracing experiments. This, in turn, will lead to more reliable and impactful discoveries in the ever-evolving field of metabolic research.
References
- 1. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 5. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Metabolite Identification in Labeled Experiments
The robust identification of metabolites is a cornerstone of impactful research in metabolomics, particularly in drug development where understanding metabolic fate is critical. Stable isotope labeling experiments, which trace the path of atoms like ¹³C, ¹⁵N, or ²H through metabolic networks, offer a powerful method for confirming metabolite structures and elucidating pathway dynamics.[1][2] However, the complexity of data generated from these experiments necessitates specialized software and well-defined protocols for accurate interpretation.
This guide provides an objective comparison of common software tools and outlines a standard experimental workflow for researchers using stable isotope labeling to confidently identify and quantify metabolites.
Comparison of Data Analysis Software
| Software / Tool | Primary Function | Key Features | Typical Application | Availability |
| XCMS | LC-MS Data Pre-processing | Peak detection, retention time correction, peak alignment. Can be adapted for isotope data.[1] | Initial processing of raw LC-MS data to detect features before isotope analysis. | Open Source (R package) |
| mzMatch & IDEOM | Isotope-Aware Data Processing | Aligns peaks, filters noise, and includes scripts for identifying isotopologues from labeled experiments.[6] | Untargeted metabolomics where the goal is to find all metabolites incorporating a label.[6] | Open Source |
| INCA / METRAN | ¹³C-Metabolic Flux Analysis (MFA) | Integrates labeling data with metabolic network models to calculate intracellular reaction rates (fluxes).[7] | Quantitative analysis of central carbon metabolism to understand pathway usage under different conditions.[7] | Varies (Academic/Commercial) |
| MetaboAnalyst | Statistical & Pathway Analysis | Performs statistical analysis (t-tests, ANOVA, PCA) and pathway enrichment analysis.[8] | Downstream biological interpretation of metabolite abundance changes, including labeled datasets.[8] | Web-based, Free |
| PAVE | Peak Annotation & Verification | Combines isotopic labeling data with computational analysis to assign C and N atom counts and annotate adducts.[9] | Facilitating the identification of unknown compounds in untargeted metabolomics by providing molecular formula constraints.[9] | Workflow-based |
Experimental Protocol: ¹³C-Glucose Labeling in Cell Culture
This protocol provides a generalized workflow for a steady-state stable isotope labeling experiment using uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) in adherent cell culture, a common approach for studying central carbon metabolism.[7][10]
Objective: To determine the incorporation of glucose-derived carbon into downstream metabolites.
Materials:
-
Adherent mammalian cell line (e.g., HCT116)
-
Standard cell culture medium (e.g., DMEM) without glucose or glutamine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Unlabeled D-Glucose and L-Glutamine
-
[U-¹³C]-D-Glucose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Liquid Nitrogen
-
Cell scrapers
-
High-resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with Liquid Chromatography (LC)
Procedure:
-
Cell Seeding & Growth: Plate cells in standard glucose-containing medium and grow to ~80% confluency. This ensures cells are in a state of active, logarithmic growth.
-
Adaptation to Labeling Medium:
-
Prepare two types of experimental media:
-
Unlabeled ("¹²C") Medium: Glucose-free DMEM supplemented with 10% dFBS, 2 mM L-Glutamine, and 10 mM unlabeled D-Glucose.
-
Labeled ("¹³C") Medium: Glucose-free DMEM supplemented with 10% dFBS, 2 mM L-Glutamine, and 10 mM [U-¹³C]-D-Glucose.
-
-
Aspirate the standard medium, wash cells once with PBS, and replace it with the unlabeled experimental medium. Culture cells for 24 hours to allow them to adapt.
-
-
Isotope Labeling:
-
Aspirate the unlabeled medium. For the experimental samples, add the ¹³C Medium. For the control (unlabeled) samples, add fresh ¹²C Medium.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. For central carbon metabolism in many cancer cell lines, 24 hours is a common time point.[11]
-
-
Metabolite Quenching and Extraction:
-
Place culture plates on ice.
-
Quickly aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench all enzymatic activity.[12]
-
Add 1 mL of 80% methanol (pre-chilled to -80°C) to the frozen cell monolayer.
-
Use a cell scraper to scrape the cells into the methanol. Collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., a water/acetonitrile mixture).
-
-
LC-MS Analysis:
-
Analyze samples using a high-resolution mass spectrometer. The instrument will separate metabolites based on their chemical properties and measure their mass-to-charge ratio (m/z) with high accuracy.[2]
-
The resulting data will show mass shifts for metabolites that have incorporated the ¹³C atoms from the labeled glucose. For example, pyruvate (B1213749) (C₃H₄O₃), which is derived from glucose, will show a peak at its normal mass (M+0) and a peak at a mass 3 daltons higher (M+3) in the labeled samples.
-
Visualizing Workflows and Pathways
Experimental Workflow
The overall process from cell culture to data analysis follows a structured sequence. This workflow is critical for ensuring reproducibility and obtaining high-quality data.[10]
Data Analysis Logic
Confirming a metabolite's identity using isotope labeling involves a logical process of elimination and verification. The presence of the correct number of labeled atoms provides strong evidence for a putative identification.[1][9]
Tracing ¹³C Through Glycolysis
When cells are supplied with [U-¹³C]-glucose, all six carbon atoms in the glucose molecule are ¹³C. As glucose is metabolized through glycolysis, the resulting metabolites will contain these labeled carbons. This allows for unambiguous confirmation of metabolites within this pathway.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. metabolon.com [metabolon.com]
- 4. researchgate.net [researchgate.net]
- 5. Software applications toward quantitative metabolic flux analysis and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MetaboAnalyst [metaboanalyst.ca]
- 9. Using stable isotope labeling to facilitate unknown metabolite identification [morressier.com]
- 10. benchchem.com [benchchem.com]
- 11. Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Computational Models with Tracer Data
For researchers, scientists, and drug development professionals, the validation of computational models is a critical step in ensuring the reliability of simulations that predict the biodistribution and efficacy of novel therapeutics. This guide provides a comparative overview of common methodologies for validating these models using tracer data, supported by experimental protocols and software comparisons.
Tracer kinetic modeling is an indispensable tool in drug development, offering insights into the physiological and biochemical processes that govern a drug's fate in the body. The validation of these models against experimental tracer data is paramount for their predictive power and ultimate acceptance in preclinical and clinical research. This guide delves into the key aspects of this validation process, comparing different modeling approaches, validation metrics, and software solutions.
Comparison of Kinetic Modeling Approaches
Computational models for tracer kinetics are broadly categorized into compartmental models, which simplify complex biological systems into a series of interconnected compartments. The choice of model depends on the tracer's properties and the biological question at hand.
| Model Type | Description | Common Applications | Key Assumptions |
| One-Tissue Compartment Model | A simple model representing a single tissue compartment where the tracer can enter and exit from the plasma.[1][2] | Quantifying tissue perfusion with tracers like ¹⁵O-water.[2] | The tissue is a single, well-mixed compartment. |
| Two-Tissue Compartment Model | An extension of the one-tissue model, it includes a second tissue compartment to represent, for example, specific binding of a tracer to its target.[1][2] | Receptor-ligand binding studies, metabolic trapping of tracers like ¹⁸F-FDG.[1] | Assumes two distinct kinetic pools within the tissue. |
| Reference Tissue Models | These models avoid the need for arterial blood sampling by using a reference tissue region, devoid of the target of interest, to estimate the input function.[3] | Neuroreceptor imaging in the brain where a reference region like the cerebellum can be used. | A suitable reference tissue with similar non-specific binding characteristics exists. |
| Dual-Tracer Models | Involves the simultaneous or sequential administration of two tracers—one targeted and one non-targeted—to differentiate specific uptake from non-specific uptake.[3] | Quantifying receptor concentration in tumors where a reference tissue is not available.[3] | The two tracers have similar delivery and non-specific binding properties. |
Methodologies for Model Validation
Once a model is chosen, its validity must be rigorously assessed by comparing its predictions to experimental tracer data. Several statistical methods are employed for this purpose, each with its own strengths and weaknesses.
Goodness-of-Fit Statistics
These metrics provide a quantitative measure of how well the model's output matches the observed data.
| Metric | Description | Interpretation |
| Akaike Information Criterion (AIC) | A measure that balances model fit with model complexity, penalizing models with more parameters.[4][5] | Lower AIC values indicate a better model. Useful for comparing non-nested models.[5] |
| Bayesian Information Criterion (BIC) | Similar to AIC but with a stronger penalty for model complexity, especially for larger datasets.[4][5] | Lower BIC values suggest a more parsimonious and better-fitting model.[5] |
| Chi-Square (χ²) Test | A statistical test that compares the observed data to the expected data from the model. | A non-significant p-value suggests a good fit. However, it is sensitive to sample size. |
| R-squared (R²) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | A value closer to 1 indicates a better fit, but it can be misleading for non-linear models. |
Cross-Validation and Bayesian Approaches
These methods provide a more robust assessment of a model's predictive performance.
| Method | Description | Advantages | Disadvantages |
| Cross-Validation | The dataset is partitioned into subsets. The model is trained on some subsets and tested on the remaining subset. This process is repeated multiple times. | Provides a less biased estimate of model performance on unseen data.[6] | Can be computationally intensive, especially for complex models and large datasets.[6] |
| Bayesian Methods | This approach treats model parameters as random variables and uses Bayes' theorem to update the probability of a hypothesis based on new data.[7][8] | Can incorporate prior knowledge, provides a full probability distribution for the parameters, and can perform well with smaller datasets.[7][9] | Can be more complex to implement and computationally demanding. The choice of prior can influence the results.[9][10] |
Experimental Protocols
The quality of the experimental data is fundamental to the validation process. Below are generalized protocols for key tracer experiments.
Standard PET Tracer Kinetic Analysis Workflow
-
Patient Preparation: This includes fasting for a specific period, especially for metabolic tracers like ¹⁸F-FDG, and ensuring the patient is comfortable to minimize motion artifacts.
-
Tracer Administration: The radiotracer is typically injected as an intravenous bolus.[11] The exact dose and injection rate are recorded.
-
Dynamic PET Imaging: PET scanning begins simultaneously with or immediately after tracer injection.[12] A series of images are acquired over a predefined duration (e.g., 60-90 minutes) to capture the tracer's uptake and washout kinetics.[11][12]
-
Arterial Blood Sampling: For models requiring a plasma input function, arterial blood samples are drawn at frequent intervals, especially during the initial rapid distribution phase of the tracer.[13] The radioactivity in whole blood and plasma, as well as metabolite analysis, is performed.[11]
-
Image Reconstruction and Analysis: The dynamic PET images are reconstructed, corrected for attenuation, scatter, and decay. Regions of interest (ROIs) are drawn on the images to obtain time-activity curves (TACs) for the tissues of interest.[14]
-
Kinetic Modeling: The tissue TACs and the arterial input function are then fitted to the chosen compartmental model to estimate the kinetic parameters.[11]
Caption: General workflow for a PET tracer kinetic modeling study.
Dual-Tracer Imaging Protocol
A dual-tracer study requires careful planning to minimize crosstalk between the two tracers.
-
Tracer Selection: Choose a targeted tracer and a non-targeted control tracer with similar molecular weights and non-specific binding characteristics.[3]
-
Injection and Imaging Sequence:
-
Sequential Protocol: Inject the first tracer (e.g., a SPECT agent like ⁹⁹ᵐTc) and perform the first scan. After a sufficient delay for decay and clearance, inject the second tracer (e.g., a PET agent like ¹⁸F) and perform the second scan.[15][16]
-
Near-Simultaneous Protocol: For two PET tracers with different kinetics, one can be injected first, followed by the second tracer after a short delay, with continuous scanning.[17]
-
-
Data Analysis: The data from each tracer are analyzed separately or using a combined kinetic model that accounts for the presence of both tracers.
Caption: Sequential dual-tracer experimental workflow.
Software for Computational Modeling and Validation
A variety of software packages are available to facilitate kinetic modeling and validation. The choice of software often depends on the user's programming expertise, the complexity of the model, and regulatory requirements.
| Software | Key Features for Validation | User Interface | Licensing |
| Phoenix® WinNonlin® | Industry standard for NCA and PK/PD modeling. Provides tools for compartmental modeling, bioequivalence, and includes a validation suite for regulatory compliance.[18][19][20][21] | Graphical user interface (GUI) with a workflow-based approach.[22][23] | Commercial |
| MATLAB® with SimBiology® | A comprehensive environment for modeling, simulating, and analyzing dynamic systems. Offers various solvers, parameter estimation techniques (including non-linear mixed effects), and goodness-of-fit statistics (AIC, BIC).[13][24][25] | GUI (SimBiology Model Analyzer) and programmatic (MATLAB scripting).[2][6][25] | Commercial |
| ADAPT | A platform for pharmacokinetic and pharmacodynamic applications, supporting individual and population analysis, and various estimation methods including maximum likelihood and Bayesian.[26][27] | Primarily text-file-based input, requiring more user expertise.[15][26] | Free for academic use |
| R with packages (e.g., mrgsolve, nlmixr) | A powerful open-source environment with a vast collection of packages for statistical analysis and modeling. Highly flexible for implementing custom validation routines. | Command-line driven, requires programming skills. | Open Source |
Case Study: Modeling Signaling Pathways
Tracer data can be integrated with computational models of signaling pathways to understand how cellular metabolism is regulated.
EGFR Signaling and Metabolic Crosstalk
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[23][24][26] Studies have shown that EGFR signaling can reprogram cellular metabolism, for instance by increasing glycolysis.[7][28] Tracers like ¹⁸F-FDG can be used to experimentally measure these metabolic changes, providing data to validate computational models of the EGFR network.[7][28]
Caption: Simplified EGFR signaling pathway with metabolic output.
Insulin (B600854) Signaling and GLUT4 Translocation
Insulin signaling is crucial for regulating glucose homeostasis.[12] Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake. Tracers can be used to quantify glucose uptake and validate mathematical models of this pathway.[27]
Caption: Insulin signaling pathway leading to GLUT4 translocation.
References
- 1. Principles of Tracer Kinetic Analysis in Oncology, Part I: Principles and Overview of Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. goodnessOfFit - Goodness of fit between test and reference data for analysis and validation of identified models - MATLAB [mathworks.com]
- 4. Comparison of model-based tests and selection strategies to detect genetic polymorphisms influencing pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. stat.cmu.edu [stat.cmu.edu]
- 7. Bayesian kinetic modeling for tracer-based metabolomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onlinehelp.certara.com [onlinehelp.certara.com]
- 10. Evaluating the performance of Bayesian and frequentist approaches for longitudinal modeling: application to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. matrika.fmf.uni-lj.si [matrika.fmf.uni-lj.si]
- 12. Tracer Kinetic Modelling | Radiology Key [radiologykey.com]
- 13. mathworks.com [mathworks.com]
- 14. emotion.utu.fi [emotion.utu.fi]
- 15. scribd.com [scribd.com]
- 16. tianjin-qmedu.com [tianjin-qmedu.com]
- 17. Validation Suite User Interface [onlinehelp.certara.com]
- 18. onlinehelp.certara.com [onlinehelp.certara.com]
- 19. optimumsportsperformance.com [optimumsportsperformance.com]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. mathworks.com [mathworks.com]
- 24. mathworks.com [mathworks.com]
- 25. experts.umn.edu [experts.umn.edu]
- 26. researchgate.net [researchgate.net]
- 27. iris.hi.is [iris.hi.is]
- 28. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Guide to Assessing Isotopic Steady State in Cell Culture
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, understanding the concept of isotopic steady state is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of methods to assess isotopic steady state in cell culture, complete with experimental protocols and data presentation, enabling informed decisions for designing robust stable isotope tracing studies.
Achieving isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites remains constant over time, is a critical assumption for many metabolic flux analysis (MFA) studies.[1][2] It signifies that the rate of isotope incorporation into a metabolite pool is balanced by the rate of its consumption, providing a stable snapshot of metabolic pathway activity.[3][4] Failure to confirm steady state can lead to erroneous flux calculations and misinterpretation of metabolic phenotypes.
This guide will compare two primary approaches for assessing isotopic steady state: Isotopically Stationary Metabolic Flux Analysis (MFA) , which assumes steady state has been reached, and Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) , which analyzes the dynamic labeling patterns of metabolites over time as they approach steady state.[5][6]
Comparing Approaches: Stationary vs. Non-Stationary MFA
| Feature | Isotopically Stationary MFA (Steady-State) | Isotopically Non-Stationary MFA (Dynamic) |
| Core Principle | Measures isotopic enrichment at a single time point after steady state is assumed to be reached.[7] | Measures isotopic enrichment at multiple time points during the transient phase leading to steady state.[5][8] |
| Primary Output | A single, time-averaged metabolic flux map. | Time-resolved metabolic fluxes and metabolite pool sizes.[5] |
| Experimental Complexity | Simpler; requires a single set of samples after a predetermined incubation time. | More complex; requires rapid sampling at multiple, precise time points.[9] |
| Computational Demand | Less computationally intensive. | More computationally demanding due to the need to solve ordinary differential equations.[5] |
| Information Gained | Provides a snapshot of the metabolic network under specific conditions. | Offers a more dynamic view of metabolism, including pathway kinetics and metabolite turnover rates.[1] |
| When to Use | When the primary goal is to determine the relative contribution of pathways to metabolite production under stable conditions. | When studying dynamic metabolic responses to perturbations or when metabolite pool sizes are of interest. Also useful when reaching a true steady state is difficult.[5][6] |
Experimental Protocols for Assessing Isotopic Steady State
The choice of method dictates the experimental approach. Below are generalized protocols for both steady-state and non-stationary assessments.
Protocol 1: Time Course Experiment to Determine Isotopic Steady State (for Stationary MFA)
This protocol is essential to perform before a full stationary MFA experiment to determine the optimal labeling duration.
Objective: To identify the time point at which key metabolites reach isotopic steady state.
Methodology:
-
Cell Seeding and Growth: Culture cells to the desired density in standard, unlabeled medium.
-
Tracer Introduction: Replace the standard medium with an identical medium containing the stable isotope-labeled tracer (e.g., [U-¹³C]-glucose). This is time point zero (t=0).[9]
-
Time-Course Sampling: Harvest cell samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours). The exact time points should be chosen based on the expected kinetics of the pathways of interest.[9] For example, glycolysis reaches steady state much faster (~10 minutes) than nucleotide biosynthesis (~24 hours).[9]
-
Metabolite Extraction: Quench metabolic activity immediately by rapidly cooling the cells and extract metabolites using a suitable solvent (e.g., cold methanol/water).[10]
-
Analytical Measurement: Analyze the isotopic enrichment of target metabolites in the extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][11]
-
Data Analysis: Plot the isotopic enrichment of each metabolite as a function of time. The point at which the enrichment plateaus indicates the attainment of isotopic steady state.[1]
Protocol 2: Isotopically Non-Stationary MFA (INST-MFA)
Objective: To determine metabolic fluxes by analyzing the dynamics of isotope labeling.
Methodology:
-
Cell Seeding and Growth: Culture cells to the desired density in standard, unlabeled medium.
-
Tracer Introduction: Initiate the experiment by switching to a medium containing the stable isotope-labeled tracer (t=0).
-
Rapid Time-Course Sampling: Collect cell samples at several early time points before steady state is reached (e.g., 0, 10, 30, 60, 120 seconds for fast pathways).[9]
-
Metabolite Extraction and Analysis: Follow the same quenching, extraction, and analytical procedures as in Protocol 1.
-
Computational Modeling: Use specialized software (e.g., INCA, FreeFlux) to fit the time-course labeling data to a metabolic model, which allows for the calculation of fluxes and pool sizes.[8][12][13]
Data Presentation: A Comparative Overview
The following table summarizes the typical data output from each method for a hypothetical experiment tracing the metabolism of [U-¹³C]-glucose.
| Metabolite | Time to Reach Steady State (minutes) | Steady-State ¹³C Enrichment (%) (from Protocol 1) | Flux Value (mmol/gDW/hr) (from Stationary MFA) | Dynamic Flux Profile (from INST-MFA) |
| Glucose-6-Phosphate | ~10 | 98 | 5.2 | Flux increases rapidly in the first minute, then stabilizes. |
| Fructose-1,6-Bisphosphate | ~10 | 97 | 5.1 | Similar dynamics to Glucose-6-Phosphate. |
| Pyruvate | ~15 | 95 | 8.5 | Initial high flux from glycolysis, followed by a decrease as other pathways contribute. |
| Citrate | ~120 | 85 | 3.1 | Slower, gradual increase in flux as labeled acetyl-CoA enters the TCA cycle. |
| α-Ketoglutarate | ~120 | 82 | 2.9 | Follows the labeling pattern of Citrate. |
Visualizing the Workflow and Concepts
To further clarify these concepts, the following diagrams illustrate the experimental workflows and the principle of isotopic steady state.
Caption: Experimental workflow for assessing isotopic steady state.
Caption: Concept of reaching isotopic steady state over time.
Conclusion
The meticulous assessment of isotopic steady state is a cornerstone of reliable metabolic flux analysis. While stationary MFA provides a valuable snapshot of metabolism under stable conditions, INST-MFA offers a more dynamic and detailed perspective. The choice between these methods should be guided by the specific research question, the nature of the biological system, and the available resources. By following rigorous experimental protocols and employing appropriate data analysis techniques, researchers can confidently navigate the complexities of cellular metabolism and generate high-quality, interpretable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards a metabolic and isotopic steady state in CHO batch cultures for reliable isotope-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. docs.nrel.gov [docs.nrel.gov]
Safety Operating Guide
Essential Disposal Protocol for Sodium 3-methyl-2-oxobutanoate-13C5,d1
For Immediate Reference: This compound is labeled with stable isotopes and is NOT radioactive. Disposal procedures should align with those for non-hazardous chemical waste, in accordance with local, state, and federal regulations.
This document provides comprehensive guidance on the proper disposal of Sodium 3-methyl-2-oxobutanoate-13C5,d1, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are based on the understanding that this compound, enriched with stable isotopes ¹³C and deuterium (B1214612), does not present a radiological hazard.
Hazard Assessment and Classification
The primary determinant for the disposal of any chemical is its hazard classification. Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance. A Safety Data Sheet (SDS) for the isotopically labeled variant Sodium 3-methyl-2-oxobutanoate-13C2,d1 explicitly states it is "Not a hazardous substance or mixture"[1]. The parent compound, Sodium 3-methyl-2-oxobutanoate, is also not classified under WHMIS (Workplace Hazardous Materials Information System)[2].
It is crucial to distinguish between stable and radioactive isotopes. Compounds enriched with stable isotopes like ¹³C and deuterium are not radioactive and do not necessitate special precautions for radiation.[3] The disposal of materials with stable isotopes follows the same protocols as their non-enriched counterparts.[3]
Key Safety Data Summary:
| Parameter | Finding | Citation |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Radioactivity | Non-radioactive. Contains stable isotopes. | [3] |
| Primary Hazards | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. May cause eye and skin irritation upon contact. May be harmful if swallowed or inhaled. | [2] |
| Fire Hazard | Not considered a fire hazard. | [4] |
Step-by-Step Disposal Procedure
The following steps provide a clear workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
Proper segregation is critical to safe and compliant waste management.
-
Do NOT mix with radioactive waste.
-
Do NOT mix with incompatible chemicals. Store acids and bases separately. Keep oxidizing agents away from reducing agents and organic compounds.[5]
-
Collect waste in a designated and properly labeled container.
Step 3: Containerization
-
Use a container that is chemically compatible with the waste. Plastic is generally preferred for chemical waste storage.[6]
-
The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.
-
If the original container is used for waste accumulation, ensure it is in good condition.
Step 4: Labeling
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution's policy) and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
All components of a mixture must be listed.
Step 5: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]
-
The SAA should be inspected weekly for any signs of leakage.[5]
-
Waste containers must be kept closed except when adding waste.[6]
Step 6: Disposal Request
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[6]
-
Do not dispose of this chemical down the drain or in the regular trash.[6][7] Hazardous chemicals must never be poured down the drain.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Clean the spill area with soap and water.
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling Sodium 3-methyl-2-oxobutanoate-13C5,d1
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Sodium 3-methyl-2-oxobutanoate-13C5,d1, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must meet American National Standards Institute (ANSI) Z87 criteria. Goggles are preferred for splash protection.[1] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable.[2][3] Gloves should be inspected before use and disposed of immediately if contaminated.[4][5] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn closed with sleeves rolled down to protect clothing and skin from potential splashes.[1][2][3] |
| Respiratory Protection | Dust Mask or Fume Hood | When handling the compound as a powder, a dust mask (e.g., N95) or handling within a chemical fume hood is necessary to prevent inhalation.[6] |
| Foot Protection | Closed-Toe Shoes | Required for all laboratory work to prevent injuries from dropped objects or spills.[2][3][7] |
Operational Plan: Step-by-Step Handling
Following a systematic operational plan minimizes the risk of exposure and contamination.
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent bench paper.[8]
-
Weighing and Aliquoting :
-
If the compound is a solid, conduct all weighing and aliquoting inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[6]
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust clouds.
-
-
Solution Preparation :
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[9]
-
-
During Use :
-
After Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Dispose of the unused compound as chemical waste in accordance with federal, state, and local environmental regulations. The container should be sealed, clearly labeled, and placed in a designated hazardous waste collection area.
-
Contaminated Materials :
-
Gloves and Bench Paper : Dispose of used gloves, contaminated bench paper, and other disposable materials in a designated solid waste container for chemical waste.
-
Glassware : Rinse contaminated glassware with an appropriate solvent in a chemical fume hood. The rinsate should be collected as hazardous waste.
-
-
Spills :
-
In case of a small spill, sweep up the solid material, taking care not to create dust. Place the spilled material and any contaminated cleaning materials into a sealed container for disposal as chemical waste.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Logical Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
